Cyclic-di-GMP (disodium)
Description
Historical Context and Discovery of Cyclic-di-GMP as a Bacterial Second Messenger
The discovery of cyclic-di-GMP is a story of scientific serendipity, rooted in the study of cellulose (B213188) biosynthesis. nih.govnih.gov In the early 1980s, the laboratory of Professor Moshe Benziman at The Hebrew University of Jerusalem was investigating the enzymatic mechanisms behind cellulose production in the bacterium Gluconacetobacter xylinus (formerly Acetobacter xylinum). asm.orgresearchgate.net This research led to the identification in 1987 of a novel, low-molecular-weight activator required for the in vitro activity of cellulose synthase. nih.govasm.org This activator was identified as cyclic dimeric (3′→5′) guanosine (B1672433) monophosphate, or cyclic-di-GMP. nih.govresearchgate.net
Initially, the significance of cyclic-di-GMP was thought to be confined to its role as an allosteric activator of cellulose synthase in this specific bacterium. asm.orgwikipedia.org However, subsequent research in the late 1990s and early 2000s began to uncover a much broader role for this nucleotide. The identification of the enzymes responsible for its synthesis and degradation—diguanylate cyclases (DGCs) and phosphodiesterases (PDEs), respectively—and the discovery of their widespread presence in bacterial genomes were pivotal moments. asm.orgnih.gov This, combined with studies linking cyclic-di-GMP to phenotypes beyond cellulose production in various bacteria, solidified its status as a ubiquitous second messenger. asm.orgresearchgate.net This discovery not only introduced a new player in bacterial signaling but also paved the way for the identification of other cyclic dinucleotide second messengers in both prokaryotes and eukaryotes. nih.govnih.gov
The Ubiquity and Pervasive Regulatory Role of Cyclic-di-GMP Across Prokaryotic Biology
Cyclic-di-GMP signaling is now understood to be a widespread phenomenon across the bacterial domain, with the genes for its metabolic enzymes found in all major bacterial phyla. asm.orgnih.gov This ubiquity is matched by the vast and diverse array of cellular processes it governs. nih.govnih.gov Perhaps the most well-documented role of cyclic-di-GMP is its control over the fundamental bacterial lifestyle switch between a motile, planktonic existence and a sessile, community-based life within a biofilm. asm.orgnih.gov Generally, high intracellular concentrations of cyclic-di-GMP promote biofilm formation by stimulating the production of extracellular matrix components, such as exopolysaccharides and adhesins, while simultaneously repressing motility. nih.govnews-medical.netasm.org Conversely, low levels of cyclic-di-GMP favor a motile state. nih.govnih.gov
Beyond this central paradigm, cyclic-di-GMP signaling has been implicated in a multitude of other critical bacterial functions. These include:
Virulence: In many pathogenic bacteria, cyclic-di-GMP signaling directly or indirectly modulates the expression of virulence factors, influencing the transition between acute and chronic infection states. asm.orgnih.govnih.gov
Cell Cycle and Development: In some bacteria, such as Caulobacter crescentus, cyclic-di-GMP levels fluctuate during the cell cycle, playing a role in developmental transitions and cell differentiation. nih.govnih.gov
Host Colonization and Symbiosis: The ability of bacteria to colonize hosts and establish symbiotic or pathogenic relationships is often influenced by cyclic-di-GMP-mediated processes. frontiersin.orgasm.org
Metabolism: Recent studies have uncovered direct links between cyclic-di-GMP and the regulation of metabolic pathways, such as glycogen (B147801) metabolism in Streptomyces. uni-hannover.deresearchgate.net
Antibiotic Production and Resistance: In some species, the production of antibiotics and the development of antibiotic resistance are under the control of cyclic-di-GMP signaling networks. frontiersin.orgscientificarchives.com
The table below summarizes some of the key phenotypes regulated by cyclic-di-GMP across different bacterial species.
| Phenotype | General Effect of High c-di-GMP | Example Organisms | References |
| Biofilm Formation | Promotion | Pseudomonas aeruginosa, Salmonella enterica, Vibrio cholerae | asm.orgnih.govresearchgate.net |
| Motility (Swimming, Swarming, Twitching) | Inhibition | Pseudomonas aeruginosa, Escherichia coli, Salmonella enterica | nih.govscientificarchives.comasm.org |
| Virulence Factor Expression | Varies (can be activated or repressed) | Vibrio cholerae, Yersinia pestis, Xanthomonas campestris | nih.govnih.govannualreviews.org |
| Cell Cycle Progression | Regulation | Caulobacter crescentus | nih.govnih.gov |
| Exopolysaccharide (EPS) Production | Activation | Gluconacetobacter xylinus, Escherichia coli | wikipedia.orgembopress.org |
| Adhesin Production | Activation | Pseudomonas fluorescens, Escherichia coli | asm.orgresearchgate.net |
| Natural Product Synthesis | Regulation | Streptomyces species | scientificarchives.com |
Conceptual Frameworks for Cyclic-di-GMP Regulatory Networks
The complexity of cyclic-di-GMP signaling arises from the large number of DGCs and PDEs often encoded within a single bacterial genome. nih.govnih.gov This multiplicity allows for the integration of numerous environmental and cellular signals to generate specific physiological responses. news-medical.net Several conceptual frameworks have been proposed to explain how specificity is achieved within these intricate networks.
Enzymatic Control and Allosteric Regulation: The intracellular concentration of cyclic-di-GMP is tightly controlled by the opposing activities of DGCs and PDEs. news-medical.netnih.gov DGCs, characterized by a conserved GGDEF domain, synthesize cyclic-di-GMP from two molecules of Guanosine-5'-triphosphate (GTP). scientificarchives.comnih.gov PDEs, which typically contain either an EAL or an HD-GYP domain, are responsible for its degradation. scientificarchives.comnih.gov Many DGCs and PDEs possess N-terminal sensory domains (e.g., PAS, GAF) that perceive specific signals, thereby modulating their enzymatic activity. wikipedia.orgscientificarchives.com Furthermore, many DGCs are subject to product inhibition through an allosteric feedback mechanism, where cyclic-di-GMP binds to a secondary, inhibitory site (I-site) on the enzyme, providing a means for cellular homeostasis. nih.gov
Effector-Mediated Regulation: The regulatory output of cyclic-di-GMP signaling is mediated by a diverse array of effector molecules that bind cyclic-di-GMP and subsequently modulate downstream targets. annualreviews.org These effectors include:
Protein Effectors: A variety of proteins have been identified as cyclic-di-GMP receptors. One of the most common is the PilZ domain, which upon binding cyclic-di-GMP undergoes a conformational change that alters its interaction with target proteins, often those involved in motility or exopolysaccharide synthesis. wikipedia.orgnih.gov Other protein effectors include transcription factors and catalytically inactive "degenerate" GGDEF and EAL domain proteins that have repurposed their domains for cyclic-di-GMP binding and regulation. asm.orgasm.org
Riboswitches: Cyclic-di-GMP can also directly regulate gene expression at the post-transcriptional level by binding to specific RNA structures called riboswitches, typically located in the 5' untranslated region of mRNAs. news-medical.netanr.fr Binding of cyclic-di-GMP to a riboswitch induces a conformational change in the RNA, which can lead to transcription termination or altered translation initiation, thereby controlling the expression of downstream genes involved in motility, biofilm formation, and virulence. nih.govresearchgate.net
Local vs. Global Signaling: Two main models describe the operation of cyclic-di-GMP networks:
Global Signaling: In this model, the activities of all DGCs and PDEs contribute to a common, well-mixed cellular pool of cyclic-di-GMP. nih.gov Different effector systems with varying affinities for cyclic-di-GMP would be sequentially activated as the global concentration rises, creating a hierarchical response. oup.com
Local Signaling: This concept posits that specific DGCs, PDEs, and their cognate effectors are co-localized within the cell, creating localized "pools" of cyclic-di-GMP. nih.govoup.com This spatial segregation allows for the independent regulation of distinct cellular processes, preventing cross-talk between parallel signaling pathways. nih.gov Evidence for this includes the specific phenotypes associated with the knockout of individual DGCs or PDEs without a detectable change in the global cyclic-di-GMP concentration. oup.comresearchgate.net More complex local signaling can involve direct protein-protein interactions, where a DGC might be recruited to its specific target or a "trigger PDE" acts as a c-di-GMP sensor to control a target's activity. oup.comroyalsocietypublishing.org
These frameworks are not mutually exclusive, and it is likely that bacteria employ a combination of global and local signaling strategies to create highly flexible and adaptable regulatory networks. oup.com This intricate interplay allows bacteria to fine-tune their behavior in response to the complex and ever-changing environments they inhabit.
Structure
2D Structure
Properties
Molecular Formula |
C20H22N10Na2O14P2 |
|---|---|
Molecular Weight |
734.37 |
IUPAC Name |
disodium;2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H24N10O14P2.2Na/c21-19-25-13-7(15(33)27-19)23-3-29(13)17-9(31)11-5(41-17)1-39-45(35,36)44-12-6(2-40-46(37,38)43-11)42-18(10(12)32)30-4-24-8-14(30)26-20(22)28-16(8)34;;/h3-6,9-12,17-18,31-32H,1-2H2,(H,35,36)(H,37,38)(H3,21,25,27,33)(H3,22,26,28,34);;/q;2*+1/p-2/t5-,6-,9-,10-,11-,12-,17-,18-;;/m1../s1 |
SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
Synonyms |
3/',5/'-Cyclic diguanylic acid sodium salt |
Origin of Product |
United States |
Enzymology of Cyclic Di Gmp Metabolism
Diguanylate Cyclases (DGCs): Mechanisms of Cyclic-di-GMP Synthesis
Diguanylate cyclases are responsible for the synthesis of cyclic-di-GMP from two molecules of guanosine (B1672433) triphosphate (GTP). nih.govasm.org These enzymes play a pivotal role in initiating c-di-GMP signaling cascades that influence bacterial behaviors such as biofilm formation, motility, and virulence. researchgate.netnih.gov
The catalytic activity of DGCs resides within a conserved protein domain known as the GGDEF domain, named after a highly conserved amino acid motif (Gly-Gly-Asp-Glu-Phe). asm.orgwikipedia.org While GGDEF is the canonical motif, active cyclases with variations such as GGEEF, AGDEF, and GGDEM have also been identified. nih.gov The core structure of the GGDEF domain typically consists of a five-stranded β-sheet surrounded by α-helices, a fold that shares similarities with the catalytic core of adenylate cyclase. wikipedia.orgcore.ac.uk
The synthesis of c-di-GMP is a process that requires the dimerization of two GGDEF domains. nih.gov Each domain binds one molecule of GTP, and the dimerization brings the two GTP molecules into close proximity, facilitating the formation of the two phosphodiester bonds that create the cyclic dinucleotide. nih.gov This dimerization is a critical step for catalysis and serves as a conformational switch in many multi-domain DGCs. nih.gov
The activity of DGCs is tightly controlled through allosteric regulation, often mediated by sensory domains that are frequently linked to the GGDEF domain. nih.govwikipedia.org These "input" or "sensor" domains perceive a wide range of environmental and cellular signals, such as light, oxygen, and small molecules, and transmit this information to the catalytic GGDEF domain to modulate its activity. asm.orgnih.gov
A common mechanism of allosteric regulation is product inhibition. Many DGCs possess a secondary, allosteric binding site for c-di-GMP, known as the inhibitory site (I-site). nih.govnih.gov When cellular levels of c-di-GMP are elevated, it can bind to this I-site, which is located at the interface between domains, leading to a conformational change that immobilizes the GGDEF domains and inhibits further synthesis. core.ac.uk This feedback mechanism helps to maintain c-di-GMP homeostasis.
Furthermore, the interaction with other proteins or small molecules can also allosterically control DGC activity. For instance, some DGCs are part of larger signaling complexes, and their activity can be modulated by protein-protein interactions. nih.gov The modular nature of DGCs, with their distinct sensory and catalytic domains, allows for a high degree of specificity and integration of multiple signaling pathways. nih.gov
DGCs are widespread throughout the bacterial kingdom, highlighting the near-universal importance of c-di-GMP signaling. researchgate.netwikipedia.org The number of genes encoding DGCs can vary significantly between different bacterial species, from a few to several dozen. nih.gov This variation often reflects the complexity of the bacterium's lifestyle and its ability to adapt to different environments. For example, bacteria with complex life cycles or those that inhabit diverse niches often possess a larger repertoire of DGCs.
The phylogenetic distribution of DGCs reveals a remarkable diversity in their domain architecture. nih.gov They are often found as multi-domain proteins, where the GGDEF domain is fused to a variety of sensory and regulatory domains. ebi.ac.uk This modularity has allowed for the evolution of a wide range of DGCs that are responsive to specific environmental cues, enabling bacteria to fine-tune their c-di-GMP levels in response to changing conditions.
Phosphodiesterases (PDEs): Mechanisms of Cyclic-di-GMP Degradation
Phosphodiesterases are the enzymes responsible for the degradation of cyclic-di-GMP, thereby terminating c-di-GMP signaling. researchgate.netresearchgate.net By hydrolyzing the phosphodiester bonds of c-di-GMP, PDEs play a crucial role in controlling the intracellular concentration of this second messenger and enabling rapid changes in cellular behavior. researchgate.net
There are two main families of c-di-GMP-specific phosphodiesterases, distinguished by their conserved catalytic domains: the EAL domain-containing PDEs and the HD-GYP domain-containing PDEs. researchgate.netresearchgate.net
EAL domain-containing PDEs are named for their conserved EAL (Glu-Ala-Leu) amino acid motif. asm.org These enzymes specifically hydrolyze c-di-GMP into a linear dinucleotide, 5'-phosphoguanylyl-(3'-5')-guanosine (pGpG). nih.govnih.gov The catalytic mechanism of EAL domains involves the coordination of metal ions, typically Mg²⁺ or Mn²⁺, which are essential for the hydrolysis reaction. While the EAL motif is a hallmark of this family, not all proteins containing an EAL domain are catalytically active; some have degenerated domains that may serve as c-di-GMP binding platforms or regulatory modules. asm.org
HD-GYP domain-containing PDEs represent a distinct family of phosphodiesterases characterized by a conserved HD-GYP motif. researchgate.net These enzymes also degrade c-di-GMP but can do so through a two-step process, first hydrolyzing c-di-GMP to pGpG and then further degrading pGpG into two molecules of guanosine monophosphate (GMP). nih.govresearchgate.net The catalytic activity of HD-GYP domains is also metal-dependent, often utilizing iron (Fe²⁺) or other divalent cations. nih.gov The ability to hydrolyze c-di-GMP completely to GMP distinguishes them from the EAL domain PDEs. nih.gov
The substrate specificity of both EAL and HD-GYP domains is generally high for c-di-GMP, with little to no activity towards other cyclic nucleotides like cAMP or cGMP. asm.org
Similar to DGCs, the activity of PDEs is also subject to intricate allosteric regulation, often mediated by N-terminal sensory domains that detect specific environmental or cellular signals. researchgate.net These domains can include PAS, GAF, and REC domains, among others, which perceive stimuli such as light, oxygen, redox state, and small molecules. nih.gov Upon signal detection, these sensor domains induce conformational changes that are transmitted to the catalytic EAL or HD-GYP domain, thereby modulating its phosphodiesterase activity.
For example, some PDEs are regulated by the binding of small molecules to their sensory domains. The GAF domain, for instance, is known to bind cyclic nucleotides and other small ligands, and this binding can either activate or inhibit the associated PDE activity. nih.govnih.gov In some cases, the product of the PDE reaction, pGpG, or even GTP can act as allosteric regulators, providing feedback control over c-di-GMP degradation. researchgate.net
Furthermore, some proteins contain both a GGDEF and an EAL domain. In many of these "hybrid" proteins, one of the domains is inactive and serves a regulatory function, often allosterically controlling the activity of the active domain. nih.gov This arrangement allows for complex and integrated control over both the synthesis and degradation of c-di-GMP within a single polypeptide chain.
Diversity and Phylogenetic Distribution of PDEs
Cyclic-di-GMP-specific phosphodiesterases (PDEs) are a diverse group of enzymes responsible for the degradation of cyclic-di-GMP, thereby playing a critical role in terminating its signaling pathways. These enzymes are broadly classified into two major families based on their catalytic domains: the EAL domain family and the HD-GYP domain family. nih.gov
The EAL domain-containing proteins represent the most common class of PDEs. The EAL domain, named after its conserved glutamate-alanine-leucine motif, catalyzes the hydrolysis of cyclic-di-GMP into the linear dinucleotide 5'-phosphoguanylyl-(3'-5')-guanosine (pGpG). oup.com These domains often exist in combination with other sensory and regulatory domains, allowing their activity to be modulated by a variety of environmental and cellular signals. researchgate.netfrontiersin.org The phylogenetic distribution of EAL domain proteins is widespread across the bacterial kingdom, highlighting their fundamental role in cyclic-di-GMP signaling. nih.gov
The HD-GYP domain-containing proteins constitute the second major family of PDEs. These enzymes are characterized by a conserved histidine-aspartate-glycine-tyrosine-proline motif. Unlike EAL domains, HD-GYP domains are proposed to hydrolyze cyclic-di-GMP directly into two molecules of GMP. nih.govnih.gov The distribution of HD-GYP domains is also broad but appears to be less ubiquitous than that of EAL domains. nih.gov
The diversity of PDEs is further expanded by the modular nature of these proteins. Many PDEs are multi-domain proteins that contain various N-terminal sensory domains, such as PAS, GAF, and HAMP domains, which perceive a wide range of signals including light, oxygen, and small molecules. frontiersin.orgresearchgate.net This modularity allows for the integration of diverse environmental cues into the control of cyclic-di-GMP levels.
The table below provides a summary of the key characteristics of the two major PDE families.
| PDE Family | Catalytic Domain | Conserved Motif | Hydrolysis Product |
| EAL Family | EAL domain | Glu-Ala-Leu | pGpG |
| HD-GYP Family | HD-GYP domain | His-Asp-Gly-Tyr-Pro | 2 x GMP |
Coordinated Regulation and Interplay of DGC and PDE Activities
The intracellular concentration of cyclic-di-GMP is meticulously controlled through the coordinated and often reciprocal regulation of DGC and PDE activities. This intricate interplay ensures that cyclic-di-GMP signaling is tightly regulated in response to specific cellular needs and environmental conditions. Several mechanisms contribute to this coordinated regulation, including allosteric control, transcriptional regulation, and protein-protein interactions.
Allosteric regulation plays a crucial role in modulating the activity of both DGCs and PDEs. A well-characterized mechanism of allosteric control is the product inhibition of DGCs by cyclic-di-GMP itself. Many DGCs possess a conserved allosteric inhibitory site, known as the I-site, which is distinct from the active site. nih.gov Binding of cyclic-di-GMP to the I-site induces a conformational change that inhibits the catalytic activity of the DGC, providing a negative feedback loop to prevent excessive accumulation of the second messenger. nih.gov Conversely, some PDEs are allosterically activated by the binding of small molecules or through interactions with other proteins.
Transcriptional regulation of the genes encoding DGCs and PDEs is another key mechanism for controlling cyclic-di-GMP levels. The expression of these genes is often controlled by complex regulatory networks that respond to various environmental cues and cellular states. nih.gov For instance, in some bacteria, the expression of specific DGCs is upregulated under conditions that favor biofilm formation, while the expression of certain PDEs is induced during the transition to a motile lifestyle. nih.gov
Protein-protein interactions provide a further layer of regulation, allowing for the formation of localized signaling complexes. It has been demonstrated that DGCs and PDEs can physically interact with each other and with other signaling proteins, including c-di-GMP effectors. nih.govnih.gov These interactions can lead to the formation of signaling microdomains where cyclic-di-GMP is produced and degraded locally, allowing for specific and targeted signaling events without altering the global cellular concentration of the second messenger. nih.gov This concept of localized cyclic-di-GMP pools is thought to be crucial for the specificity of signaling pathways in bacteria that possess a large number of DGCs and PDEs. nih.govasm.org For example, the physical interaction between the DGC LchD and the PDE LchP in Lysobacter enzymogenes is essential for the regulation of antibiotic synthesis, demonstrating the importance of such complexes in maintaining signaling specificity. nih.govnih.gov
The coordinated regulation of DGC and PDE activities is often achieved through the integration of multiple regulatory inputs. For instance, a single protein may contain both a DGC and a PDE domain, creating a bifunctional enzyme whose opposing activities are differentially regulated. pnas.org The table below summarizes the primary mechanisms of coordinated regulation.
| Regulatory Mechanism | Description | Key Features |
| Allosteric Regulation | Binding of effector molecules to sites other than the active site. | Includes product inhibition of DGCs by c-di-GMP at the I-site. |
| Transcriptional Control | Regulation of the expression of genes encoding DGCs and PDEs. | Allows for long-term adaptation to environmental changes. |
| Protein-Protein Interactions | Physical association of DGCs, PDEs, and effector proteins. | Facilitates the formation of localized signaling complexes and microdomains. |
Sensing and Effector Mechanisms of Cyclic Di Gmp Disodium
Direct Cyclic-di-GMP Binding Domains and Motifs
The ability of cellular machinery to respond to c-di-GMP hinges on the presence of specific binding domains and motifs within proteins and RNA molecules. These recognition modules exhibit varying degrees of affinity and specificity for c-di-GMP, allowing for a finely tuned regulatory network.
The PilZ domain was one of the first and remains one of the most widespread c-di-GMP binding domains identified. nih.gov Proteins containing a canonical PilZ domain are characterized by two conserved motifs, RxxxR and [D/N]xSxxG, which are crucial for c-di-GMP recognition. nih.govebi.ac.uk Binding of c-di-GMP to the PilZ domain typically induces significant conformational changes, which are fundamental to their function as regulatory switches. ebi.ac.uknih.gov
Upon binding c-di-GMP, a common structural rearrangement involves a shift in the N-terminal and C-terminal regions of the PilZ domain. ebi.ac.uk For instance, in the PilZ domain-containing protein VCA0042/PlzD from Vibrio cholerae, c-di-GMP binding causes a conformational switch that brings the N-terminal and C-terminal domains into closer proximity. ebi.ac.uk This creates a new allosteric interaction surface. ebi.ac.uk Similarly, the PA4608 protein from Pseudomonas aeruginosa undergoes a conformational change where the C-terminal 310 helix is ejected to expose the c-di-GMP binding site. nih.gov These structural alterations are the primary mechanism by which PilZ domain proteins transduce the c-di-GMP signal to downstream targets, often by modulating protein-protein interactions or the activity of an associated effector domain.
| Protein (Organism) | Binding Motifs | Conformational Change upon c-di-GMP Binding | Functional Outcome |
|---|---|---|---|
| BcsA (various bacteria) | RxxxR, [D/N]xSxxG | Conformational shift in the PilZ domain integrated within the cellulose (B213188) synthase subunit. ebi.ac.uk | Allosteric activation of cellulose synthesis. nih.gov |
| YcgR (Escherichia coli) | RxxxR, [D/N]xSxxG | Induces interaction with the flagellar motor components. ebi.ac.uk | Inhibition of flagellar rotation and motility. ebi.ac.uk |
| VCA0042/PlzD (Vibrio cholerae) | RxxxR, DxSxxG | N-terminal loop wraps around c-di-GMP, bringing N- and C-terminal domains closer to form a new interaction surface. nih.gov | Modulation of downstream effector pathways. ebi.ac.uk |
| PA4608 (Pseudomonas aeruginosa) | RxxxR, [D/N]xSxxG | Ejection of the C-terminal 310 helix to expose the c-di-GMP binding site. nih.gov | Altered interaction with downstream partner proteins. nih.gov |
Beyond the PilZ domain, the RxxD motif is another well-characterized c-di-GMP binding site, most notably found within the inhibitory site (I-site) of diguanylate cyclases (DGCs) containing a GGDEF domain. nih.govfrontiersin.org This motif is crucial for non-competitive product inhibition, a feedback mechanism that is fundamental for maintaining c-di-GMP homeostasis. nih.govsemanticscholar.org The arginine and aspartate residues of the RxxD motif directly interact with the guanine (B1146940) bases of a c-di-GMP dimer. nih.govresearchgate.net
In addition to these canonical motifs, a growing number of non-canonical c-di-GMP binding sites are being discovered, highlighting the diversity of c-di-GMP recognition mechanisms. nih.gov For example, the transcriptional regulator BldD utilizes an RXD-X8-RXXD motif to bind a c-di-GMP tetramer. nih.gov Some proteins with degenerate or inactive GGDEF and EAL domains have also been shown to function as c-di-GMP receptors, often employing remnants of their catalytic sites for ligand binding. nih.govapsnet.org For instance, the MshEN receptor in Vibrio cholerae uses a novel motif, [RLGXX(L)(V/I)XXG(I/F)(L/V)XXXXLXXXLXXQ], for c-di-GMP binding, which involves hydrophobic interactions. nih.gov
| Motif | Example Protein (Organism) | Location/Domain | Binding Stoichiometry | Reference |
|---|---|---|---|---|
| RxxD | PleD (Caulobacter crescentus) | GGDEF I-site | Dimer | nih.gov |
| RxxD | GcbC (Pseudomonas fluorescens) | GGDEF I-site | Dimer | asm.org |
| EXLXR | Various Proteins | EAL Domain | Monomer | apsnet.org |
| RXD-X8-RXXD | BldD (Streptomyces coelicolor) | N-terminal domain | Tetramer | nih.gov |
| [RLGXX(L)(V/I)XXG(I/F)(L/V)XXXXLXXXLXXQ] | MshEN (Vibrio cholerae) | N-terminal domain | Monomer | nih.gov |
In addition to protein effectors, bacteria employ RNA-based sensors called riboswitches to directly detect c-di-GMP and regulate gene expression. ribocentre.orgwikipedia.org These structured RNA elements are typically located in the 5' untranslated region (5' UTR) of messenger RNAs (mRNAs). researchgate.net Binding of c-di-GMP to the aptamer domain of the riboswitch induces a conformational change in the downstream expression platform, which in turn modulates either transcription termination or translation initiation. researchgate.net
Two major classes of c-di-GMP riboswitches, Class I and Class II, have been identified. ribocentre.orgwikipedia.org Although they bind the same ligand, they are structurally distinct and arose through convergent evolution. wikipedia.orgwikipedia.org Class I riboswitches, often referred to as the GEMM motif, are widespread and can act as "off" switches, where c-di-GMP binding leads to the formation of a terminator hairpin, prematurely halting transcription. wikipedia.orgresearchgate.net Conversely, Class II riboswitches can function as "on" switches. researchgate.net For example, in Clostridioides difficile, a Class II riboswitch controls the splicing of a group I intron; c-di-GMP binding promotes splicing, leading to the formation of a functional ribosome-binding site and subsequent translation. wikipedia.org These RNA switches allow for rapid and direct control of gene expression in response to changes in c-di-GMP levels, often regulating genes involved in motility, biofilm formation, and virulence. ribocentre.orgwikipedia.org
| Riboswitch Class | Organism | Regulated Gene(s)/Operon | Mechanism of Regulation | Cellular Process Affected |
|---|---|---|---|---|
| Class I (GEMM) | Vibrio cholerae | Various motility and biofilm genes | Transcriptional attenuation ("off" switch) | Motility, Biofilm formation |
| Class I | Clostridioides difficile | flgB operon | Transcriptional attenuation ("off" switch) | Flagellar synthesis and motility |
| Class II | Clostridioides difficile | Genes for adhesins CD2831 and CD3246 | Transcriptional activation ("on" switch) | Adherence and biofilm formation |
| Class II | Clostridioides difficile | Associated with a group I intron | Controls RNA splicing to regulate translation initiation | Various, including virulence |
Cyclic-di-GMP Effector Proteins and Their Regulatory Modalities
Once c-di-GMP binds to its effector, it triggers a regulatory response through several distinct modalities. These include allosteric control of enzyme activity and the modulation of protein-protein interactions, which can either assemble or disassemble protein complexes to control a specific cellular process.
Allosteric regulation is a primary mechanism by which c-di-GMP controls the function of its target proteins. The binding of c-di-GMP to a site distinct from the active site induces a conformational change that alters the protein's catalytic activity or binding affinity for other molecules. nih.govelifesciences.org A classic example is the product inhibition of DGCs, where c-di-GMP binds to the allosteric I-site within the GGDEF domain, leading to a decrease in its own synthesis. nih.govsemanticscholar.org
Another well-studied example of allosteric regulation is the Lap system in Pseudomonas fluorescens, which controls biofilm formation. elifesciences.org The inner membrane protein LapD binds c-di-GMP in its cytoplasmic domain. elifesciences.org This binding event triggers a conformational change that propagates across the membrane to its periplasmic domain, enabling it to sequester the protease LapG. elifesciences.org This prevents LapG from cleaving the adhesin LapA from the cell surface, thereby promoting biofilm stability. elifesciences.org When c-di-GMP levels drop, LapD releases LapG, which then cleaves LapA, leading to biofilm dispersal. elifesciences.org
| Effector Protein (Organism) | c-di-GMP Binding Domain/Site | Mechanism of Allosteric Control | Functional Consequence |
|---|---|---|---|
| PleD (Caulobacter crescentus) | GGDEF I-site (RxxD) | Binding of c-di-GMP dimer to the I-site inhibits the diguanylate cyclase activity of the GGDEF domain. | Feedback inhibition of c-di-GMP synthesis. |
| LapD (Pseudomonas fluorescens) | Cytoplasmic domain | c-di-GMP binding induces a transmembrane conformational change, altering the conformation of the periplasmic domain. | Controls the sequestration of the LapG protease. |
| BcsA (various bacteria) | PilZ domain | Binding of c-di-GMP to the PilZ domain activates the associated cellulose synthase catalytic domain. | Stimulation of cellulose production for biofilm matrix. |
| WspR (Pseudomonas aeruginosa) | GGDEF I-site (RxxD) | Allosteric inhibition of DGC activity upon c-di-GMP binding. | Regulation of exopolysaccharide production. |
A significant mode of c-di-GMP action is the regulation of interactions between proteins. C-di-GMP can act as a molecular "glue" to promote the formation of protein complexes or, conversely, as a dissociative signal that breaks them apart. These interactions are central to the assembly of large cellular machines and the localization of signaling components.
For instance, in P. aeruginosa, the diguanylate cyclase DgcP interacts with the polar protein FimV. nih.gov This interaction is important for localizing DgcP to the cell pole, likely creating a localized pool of c-di-GMP to regulate type IV pili-dependent twitching motility. nih.gov In E. coli, the trigger phosphodiesterase PdeR interacts with the DGC DgcM and the transcription factor MlrA at low c-di-GMP concentrations to inhibit the expression of genes for curli fimbriae. apsnet.org When c-di-GMP levels rise, it is bound and degraded by PdeR, leading to the dissociation of the complex and activation of curli gene expression. apsnet.org Similarly, the PilZ domain protein YcgR from E. coli binds c-di-GMP and then interacts directly with components of the flagellar motor, acting as a brake to inhibit motility. ebi.ac.uk
| Effector Protein(s) (Organism) | Effect of c-di-GMP | Interacting Partner(s) | Functional Outcome |
|---|---|---|---|
| YcgR (Escherichia coli) | Promotes interaction | Flagellar motor proteins (e.g., FliG, FliM) | Inhibition of flagellar rotation (motility brake). |
| LapD (Pseudomonas fluorescens) | Promotes interaction | LapG (periplasmic protease) | Sequestration and inhibition of LapG, preventing cleavage of LapA adhesin. |
| PdeR, DgcM, MlrA (Escherichia coli) | Promotes dissociation | Forms a complex at low c-di-GMP levels | Relief of transcriptional repression of curli biogenesis genes. |
| DgcP, FimV (Pseudomonas aeruginosa) | Modulates interaction/localization | FimV (polar hub protein) | Localization of DgcP to the cell pole to regulate twitching motility. |
Regulation of Gene Expression at Transcriptional and Post-Transcriptional Levels
Cyclic-di-GMP exerts profound control over gene expression through both transcriptional and post-transcriptional mechanisms. researchgate.net This regulation is achieved by direct interaction with a variety of effector molecules, including transcription factors and RNA riboswitches, which in turn modulate the synthesis of proteins involved in critical cellular functions such as biofilm formation, motility, and virulence. nih.govresearchgate.net
At the transcriptional level, c-di-GMP can directly bind to and modulate the activity of transcription factors, thereby either activating or repressing the expression of target genes. nih.govnih.gov A notable example is the FleQ protein in Pseudomonas aeruginosa, an enhancer-binding protein that acts as a master regulator of flagellar gene expression at low c-di-GMP concentrations. nih.gov However, upon binding to c-di-GMP, FleQ's function is switched, turning it into an activator for genes involved in the production of exopolysaccharides and adhesins, components crucial for biofilm formation. nih.gov In Mycobacterium smegmatis, c-di-GMP integrates the functions of two opposing transcription factors, LtmA (an activator) and HpoR (a repressor), to regulate the antioxidant response. nih.gov High levels of c-di-GMP enhance the DNA-binding ability of LtmA and promote its interaction with HpoR, reducing the latter's inhibitory effect. nih.gov
Post-transcriptional regulation by c-di-GMP is primarily mediated by riboswitches, which are structured RNA elements located in the 5'-untranslated regions of messenger RNAs (mRNAs). wikipedia.orgnih.gov These riboswitches undergo a conformational change upon binding c-di-GMP, which can affect transcription termination or translation initiation. nih.govnih.gov Two distinct classes of c-di-GMP riboswitches, Class I and Class II, have been identified, sharing no sequence or structural similarity but performing the same function of sensing c-di-GMP. wikipedia.orgacs.org In Clostridioides difficile, a Class II riboswitch located upstream of the pilA1 gene, which encodes the major pilin (B1175004) subunit of type IV pili, promotes gene expression in the presence of high c-di-GMP levels, thereby enhancing biofilm formation and adherence. nih.gov Conversely, some riboswitches act as "off" switches, terminating transcription upon c-di-GMP binding. nih.gov
Interactive Table: Examples of Transcriptional Regulation by Cyclic-di-GMP
| Gene/Operon | Transcription Factor | Organism | Effect of c-di-GMP Binding |
| Flagellar genes | FleQ | Pseudomonas aeruginosa | Repression |
| pel, psl, cdr genes | FleQ | Pseudomonas aeruginosa | Activation |
| Redox gene clusters | LtmA | Mycobacterium smegmatis | Activation |
| Detoxification genes | HpoR | Mycobacterium smegmatis | Reduced Inhibition |
| vps genes | VpsR, VpsT | Vibrio cholerae | Activation |
| Curli operon (csgBAC) | MlrA | Escherichia coli | Activation |
Interactive Table: Examples of Post-Transcriptional Regulation by Cyclic-di-GMP Riboswitches
| Riboswitch Class | Regulated Gene/Operon | Organism | Mechanism | Effect of c-di-GMP Binding |
| Class II | pilA1 (Type IV pili) | Clostridioides difficile | Transcription Read-through | Gene Expression ON |
| Class I | cap (Collagen adhesion protein) | Bacillus thuringiensis | Transcription Read-through | Gene Expression ON |
| Class I | Various motility/chemotaxis genes | Clostridia and others | Transcription Termination | Gene Expression OFF |
| Class II | Adjacent to Group I intron | Clostridioides difficile | Controls RNA splicing | Modulates gene expression |
Multi-level Control and Integration of Cyclic-di-GMP Signals
The c-di-GMP signaling network is characterized by its complexity and its ability to integrate a multitude of environmental and cellular signals to generate a coordinated response. researchgate.netfrontiersin.org This multi-level control is achieved through the intricate interplay of numerous DGCs and PDEs, each often responding to specific cues, and the hierarchical regulation of downstream effector systems. nih.govresearchgate.net
A key aspect of this integration is the cross-talk between the c-di-GMP signaling pathway and other cellular signaling systems. asm.org For instance, in Pseudomonas aeruginosa, there is an inverse relationship between the levels of c-di-GMP and cyclic adenosine (B11128) monophosphate (cAMP), where high c-di-GMP levels lead to decreased cAMP levels, suggesting a mechanism for coordinating biofilm formation with virulence. nih.gov Furthermore, c-di-GMP signaling can be integrated with two-component signal transduction systems. asm.org In Mycobacterium tuberculosis, c-di-GMP directly binds to the sensor kinase MtrB, inhibiting its autophosphorylation and consequently affecting the activity of its cognate response regulator MtrA, which controls genes involved in cell wall turnover and biofilm formation. microbiologyresearch.org
The concept of localized c-di-GMP pools, as opposed to a uniform global concentration, adds another layer of control. nih.gov This spatial regulation allows for the independent and parallel control of different cellular processes. researchgate.net For example, specific DGCs and PDEs can be localized to particular subcellular compartments, creating microenvironments with distinct c-di-GMP concentrations that can selectively activate nearby effectors. asm.org This localized signaling is thought to be crucial for the precise control of complex structures like flagella and type IV pili. nih.gov
The integration of c-di-GMP signals can also occur at the level of transcriptional regulation, where c-di-GMP can orchestrate the activity of functionally divergent transcription factors to fine-tune gene expression in response to environmental stressors. nih.gov The previously mentioned interplay between LtmA and HpoR in M. smegmatis under oxidative stress is a prime example of how c-di-GMP can remodel transcriptional networks to mount an appropriate defense. nih.gov This intricate web of interactions ensures that bacterial cells can adapt their physiology and behavior in a robust and coordinated manner to thrive in diverse and changing environments.
Architectures and Dynamics of Cyclic Di Gmp Signaling Networks
Complexity and Redundancy of Cyclic-di-GMP Systems in Bacterial Genomes
The genomes of many bacterial species encode a surprisingly large number of proteins involved in the metabolism of cyclic-di-GMP (c-di-GMP). This multiplicity points towards a high degree of complexity and redundancy within the signaling system. For instance, Pseudomonas aeruginosa possesses 40 such proteins, while the marine pathogen Vibrio alginolyticus is predicted to have a remarkable 63 proteins participating in c-di-GMP metabolism. nih.govfrontiersin.org This abundance suggests that bacteria may utilize a complex c-di-GMP signaling network to modulate lifestyle changes in response to diverse environmental cues. frontiersin.org
The enzymes responsible for c-di-GMP turnover are diguanylate cyclases (DGCs) with GGDEF domains that synthesize c-di-GMP, and phosphodiesterases (PDEs) with EAL or HD-GYP domains that degrade it. nih.govasm.org The sheer number of these enzymes within a single organism raises questions about how signaling specificity is achieved and how deleterious cross-talk is avoided. oup.com It is believed that the majority of these proteins contain additional signal input domains, allowing them to link specific environmental cues to appropriate physiological or gene expression changes. nih.gov
This inherent redundancy can contribute to the robustness of the signaling network. aps.orgresearchgate.net Even with multiple DGCs and PDEs, studies have shown that in some bacteria, only a few key enzymes are responsible for the bulk of c-di-GMP synthesis or degradation under specific laboratory conditions. asm.org For example, in Dickeya zeae EC1, the cyclase DGC14945 and the phosphodiesterases PDE10355 and PDE14950 play decisive roles in modulating the global c-di-GMP pool. asm.org This suggests that while the system is complex and redundant, there is also a hierarchical or condition-dependent functionality among its components.
The complexity is further illustrated by the variety of input domains found in these signaling proteins, including REC, PAS, and transmembrane domains, which allow the system to respond to a wide array of signals. nih.gov The presence of numerous "hybrid" proteins containing both GGDEF and EAL domains adds another layer of complexity, the function of which is a subject of ongoing research. oup.com
| Bacterial Species | Number of c-di-GMP Metabolic Proteins |
|---|---|
| Pseudomonas aeruginosa | 40 |
| Vibrio alginolyticus | 63 |
Spatiotemporal Regulation and Localized Pools of Cyclic-di-GMP
To avoid non-specific activation of cellular processes, c-di-GMP signaling is not solely dependent on the global concentration of the molecule within the cell. Instead, bacteria employ sophisticated spatiotemporal regulation, creating localized pools of c-di-GMP to control specific downstream pathways. nih.govresearchgate.net This concept of localized signaling proposes that specific DGCs and PDEs are physically co-localized with their effector proteins, ensuring that the c-di-GMP they produce or degrade acts on a specific target in a defined subcellular space. nih.govasm.org
Evidence for this localized control comes from several observations. For instance, the DgcA and PdeA proteins of Gluconacetobacter xylinus were found to co-purify with cellulose (B213188) synthase, suggesting a dedicated signaling system for this process. nih.gov Similarly, the FimX protein in Pseudomonas aeruginosa localizes to a single cell pole. nih.gov This spatial segregation allows different signaling pathways to operate independently within the same cell, influencing discrete pools of c-di-GMP. nih.gov
Fluorescence reporter systems have been instrumental in visualizing the dynamic and heterogeneous distribution of c-di-GMP in real-time. nih.gov Studies using these reporters in Pseudomonas aeruginosa biofilms have shown that c-di-GMP is not uniformly distributed, but rather concentrated in "hot spots". nih.gov Furthermore, in mature colonies, c-di-GMP was found to be localized at the outer boundary, in contrast to a more uniform distribution in early-stage colonies. nih.gov This demonstrates that the concentration of this second messenger is dynamic with respect to both time and colony size. nih.gov
In Caulobacter crescentus, c-di-GMP plays a crucial role in cell cycle progression by mediating the spatiotemporal degradation of the replication inhibitor CtrA. nih.gov The c-di-GMP effector protein PopA localizes to the cell pole and directs CtrA to the same location for degradation by the ClpXP protease. nih.gov This dynamic sequestration is a prime example of how c-di-GMP can exert precise temporal and spatial control over critical cellular events. nih.govasm.org
Interplay and Cross-talk with Other Bacterial Signaling Pathways
The c-di-GMP signaling network does not operate in isolation. It is intricately intertwined with other major bacterial signaling pathways, most notably quorum sensing (QS) and two-component systems (TCS), allowing bacteria to integrate multiple environmental and population-density cues to generate a coordinated response. researchgate.netasm.orgnih.gov
Quorum Sensing
Quorum sensing allows bacteria to monitor their population density through the production and detection of small signaling molecules called autoinducers. researchgate.netnih.gov There is significant cross-talk between QS and c-di-GMP signaling. researchgate.netasm.org This integration enables bacteria to assimilate information about local cell density with other physicochemical signals processed by the broader c-di-GMP network. researchgate.netasm.org
The nature of this interplay varies between bacterial species. In Xanthomonas campestris, the QS signal DSF (Diffusible Signal Factor) directly regulates the activity of an HD-GYP phosphodiesterase, RpfG. researchgate.netnih.gov At high cell density, DSF binding leads to the activation of RpfG, a decrease in c-di-GMP levels, and subsequent changes in gene expression related to virulence. researchgate.netnih.gov
Two-Component Systems
Two-component systems (TCSs) are a primary means by which bacteria sense and respond to environmental stimuli. andrew-michaelson.com They typically consist of a sensor histidine kinase (HK) and a cognate response regulator (RR). asm.org There are several modes of cross-talk between TCS and c-di-GMP signaling.
TCS regulating c-di-GMP enzymes: A TCS can directly control the expression or activity of DGCs and PDEs. For example, the PhoB/PhoR system activates the expression of the DGC YaiC in E. coli CFT073. nih.gov In Xanthomonas campestris, the RavA/RavR system demonstrates a fascinating switch of function: the unphosphorylated RR, RavR, acts as a DGC, but upon phosphorylation by the HK RavA, it gains PDE activity. nih.gov
c-di-GMP interacting with TCS components: In Mycobacterium smegmatis, c-di-GMP acts as a co-activator for the response regulator DevR in response to oxidative stress. nih.gov C-di-GMP binds to DevR, which stimulates its phosphorylation by its cognate kinase DevS, thereby activating its DNA-binding affinity and triggering an adaptive response. nih.gov
Shared control of phenotypes: In the cyanobacterium Anabaena sp. PCC 7120, a two-component system consisting of CdgK (HK) and CdgS (RR) is involved in cell size control by regulating the intracellular c-di-GMP level. asm.org
This cross-talk allows for the integration of multiple signals to fine-tune cellular responses, creating a robust and adaptable regulatory network. andrew-michaelson.com
| Organism | Interacting Pathway | Mechanism | Outcome |
|---|---|---|---|
| Xanthomonas campestris | Quorum Sensing (DSF) | DSF signal activates PDE (RpfG) | Decreased c-di-GMP, virulence gene expression |
| Vibrio cholerae | Quorum Sensing (AI-2) | QS activates expression of DGC (MbaA) | Synergistic increase in biofilm formation |
| Mycobacterium smegmatis | Two-Component System (DevS/DevR) | c-di-GMP binds to RR (DevR) | Co-activation of oxidative stress response |
| E. coli CFT073 | Two-Component System (PhoB/PhoR) | TCS activates expression of DGC (YaiC) | Increased c-di-GMP synthesis |
Computational and Systems Biology Approaches to Cyclic-di-GMP Network Analysis
The complexity of c-di-GMP signaling networks, with their numerous components and extensive cross-talk, makes them ideal subjects for computational and systems biology approaches. plos.org These methods are crucial for understanding the architecture, dynamics, and function of these intricate regulatory systems.
Mathematical models have been developed to explore how the c-di-GMP network processes information and makes cellular "decisions," such as the transition between motile and biofilm lifestyles. plos.orgresearchgate.net One such model treats the c-di-GMP network as a "bow-tie" architecture that integrates multiple input stimuli to control output phenotypes. plos.org This model, analogous to a machine learning classifier, suggests a mechanism for how evolution can "tune" the network through incremental changes, allowing bacteria to learn from past experiences to direct future behavior. plos.orgresearchgate.net
Network analysis based on protein-protein interactions is another powerful approach. In Pseudomonas fluorescens, a network representation of interactions between c-di-GMP-related proteins was used to extract key information. asm.org This analysis revealed that proteins with different domain types (DGC, PDE, etc.) exhibit unique network behaviors and that their roles in the network can be classified by their centrality values. asm.org The predictive power of these protein-protein interactions on biofilm formation supports the model of localized c-di-GMP signaling, leading to the proposal of a "Hub Model" where local signaling is driven by a series of protein-protein interaction hubs. asm.org
Bioinformatic analysis of thousands of GGDEF- and EAL-containing proteins across hundreds of prokaryotic genomes has provided a genome-scale framework for understanding c-di-GMP signaling. oup.com This computational approach has revealed the widespread prevalence of post-translational regulation and has helped to classify the potential catalytic activity of these domains, addressing the "biochemical conundrum" of hybrid proteins that contain both domains. oup.com These large-scale analyses complement detailed molecular studies and are essential for interpreting the vast amount of genomic data available. oup.com
Role of Cyclic Di Gmp Disodium in Bacterial Physiology and Behavior
Regulation of Biofilm Formation and Dispersal
The formation of biofilms, which are structured communities of bacterial cells encased in a self-produced extracellular polymeric substance (EPS), is a key survival strategy for many bacteria. Cyclic-di-GMP is a central regulator of this process, with high intracellular levels generally promoting biofilm formation and low levels favoring a motile, planktonic existence asm.org. This regulation occurs at multiple stages of the biofilm life cycle, from initial attachment to maturation and eventual dispersal.
The initiation of biofilm formation is critically dependent on the ability of bacteria to adhere to surfaces and to produce the protective EPS matrix. Elevated levels of cyclic-di-GMP post-transcriptionally regulate the production of various adhesins and EPS components frontiersin.orgnih.gov. For instance, in Pseudomonas fluorescens, the transmembrane protein LapD binds cytoplasmic cyclic-di-GMP, which in turn prevents the periplasmic protease LapG from cleaving the large surface adhesin LapA, thus promoting cell adhesion plos.org.
The production of exopolysaccharides, key components of the EPS that provide structural integrity to the biofilm, is also tightly controlled by cyclic-di-GMP. In many bacteria, the biosynthetic machinery for exopolysaccharides like cellulose (B213188), alginate, and Pel is allosterically activated by the binding of cyclic-di-GMP frontiersin.org. For example, in Vibrio vulnificus, increased levels of cyclic-di-GMP, through the action of a diguanylate cyclase like DcpA, induce the production of an EPS distinct from the capsular polysaccharide, leading to enhanced biofilm formation and a rugose colony morphology nih.govnih.gov. Similarly, in Pseudomonas aeruginosa, the production of Pel and Psl polysaccharides is positively regulated by cyclic-di-GMP nih.gov.
Table 1: Regulation of Adhesion and EPS Production by Cyclic-di-GMP
| Bacterium | c-di-GMP Modulating Protein | Regulated Adhesin/EPS | Phenotypic Outcome |
|---|---|---|---|
| Pseudomonas fluorescens | LapD (c-di-GMP receptor) | LapA (adhesin) | High c-di-GMP promotes LapA retention on the cell surface, enhancing adhesion. |
| Vibrio vulnificus | DcpA (Diguanylate Cyclase) | Extracellular Polysaccharide (EPS) | Increased c-di-GMP induces EPS production, leading to enhanced biofilm formation. |
| Pseudomonas aeruginosa | Multiple DGCs | Pel and Psl polysaccharides | High c-di-GMP levels upregulate the production of Pel and Psl, crucial for biofilm matrix. |
| Gluconacetobacter xylinus | BcsA/BcsB (Cellulose synthase subunits) | Cellulose | c-di-GMP allosterically activates cellulose synthase, a key component of the biofilm matrix. |
Following initial attachment, biofilms mature into complex three-dimensional structures. This developmental process is also influenced by cyclic-di-GMP signaling. High intracellular concentrations of this second messenger are associated with the formation of mature, structured biofilms nih.gov. In Pseudomonas aeruginosa, for instance, the development of mushroom-shaped macrocolonies is linked to elevated cyclic-di-GMP levels nih.gov. The spatial and temporal distribution of cyclic-di-GMP within a developing biofilm is not uniform, with localized "hot spots" of high concentrations observed, suggesting a role in directing the structural development of the biofilm nih.gov. The maturation process involves the continued production of EPS and the differentiation of cells within the biofilm community, processes that are under the control of cyclic-di-GMP researchgate.net.
Biofilm dispersal is an active process that allows bacteria to escape from the mature biofilm and colonize new environments. This process is generally triggered by a decrease in the intracellular concentration of cyclic-di-GMP asm.org. The degradation of cyclic-di-GMP is carried out by phosphodiesterases (PDEs). The induction or activation of specific PDEs can lead to a rapid reduction in cyclic-di-GMP levels, initiating the dispersal phase.
In Pseudomonas aeruginosa, several PDEs have been implicated in biofilm dispersal. For example, the induction of the PDEs PA2133 and BifA has been shown to result in the dispersal of established biofilms nih.govku.dk. Another PDE, RbdA, which contains a putative hypoxia-sensing domain, also promotes biofilm dispersal by degrading cyclic-di-GMP asm.org. This reduction in cyclic-di-GMP levels leads to the downregulation of adhesins and EPS production and the upregulation of motility functions asm.org. Environmental cues, such as the presence of nitric oxide, can also trigger biofilm dispersal by activating PDEs and consequently lowering cyclic-di-GMP levels nih.gov.
Control of Bacterial Motility (e.g., Flagellar and Type IV Pilus Mediated Motility)
Cyclic-di-GMP plays a crucial role in the lifestyle switch between sessility and motility by inversely regulating the cellular machinery responsible for movement. Generally, high intracellular levels of cyclic-di-GMP inhibit motility, while low levels promote it asm.org. This regulation can occur at multiple levels, including transcription of motility genes, post-transcriptional control, and direct interaction with motor components nih.gov.
In the case of flagellar motility, elevated cyclic-di-GMP can repress the expression of flagellar genes. For example, in many bacteria, the master regulator of flagellar synthesis, FleQ, can act as a transcriptional activator for flagellar genes at low cyclic-di-GMP concentrations. However, upon binding to cyclic-di-GMP, its function can be switched to promote the expression of biofilm-related genes instead oup.comresearchgate.net. In Escherichia coli, the c-di-GMP effector protein YcgR, in its c-di-GMP-bound state, interacts with the flagellar motor proteins MotA, FliG, and FliM, acting as a brake to inhibit flagellar rotation nih.gov. In Caulobacter crescentus, a family of CheY-like proteins, known as Cle proteins, bind cyclic-di-GMP and interact with the flagellar switch to control motor activity, thereby influencing chemotaxis and surface attachment elifesciences.org.
Type IV pilus (T4P)-mediated motility, a form of twitching motility crucial for surface translocation and biofilm development, is also under the control of cyclic-di-GMP. In Myxococcus xanthus, increased levels of cyclic-di-GMP lead to reduced transcription of the pilA gene, which encodes the major pilin (B1175004) subunit of T4P, resulting in reduced T4P assembly and defective T4P-dependent motility asm.orgnih.gov. In Pseudomonas aeruginosa, while the direct effect of cyclic-di-GMP on T4P motor function is modest, it significantly enhances T4P-mediated surface adhesion through the upregulation of the Pel exopolysaccharide, suggesting an indirect role in T4P-dependent processes during biofilm formation nih.govdartmouth.eduresearchgate.net.
Table 2: Control of Bacterial Motility by Cyclic-di-GMP
| Bacterium | Motility Type | c-di-GMP Effector/Target | Mechanism of Regulation |
|---|---|---|---|
| Escherichia coli | Flagellar | YcgR (effector protein) | Binds to flagellar motor components (MotA, FliG, FliM) to inhibit rotation. |
| Caulobacter crescentus | Flagellar | Cle proteins (CheY-like) | Bind c-di-GMP and interact with the flagellar switch to control motor activity. |
| Myxococcus xanthus | Type IV Pilus | PilA (pilin subunit) | High c-di-GMP reduces transcription of the pilA gene, leading to decreased T4P assembly. |
| Pseudomonas aeruginosa | Flagellar | FleQ (transcriptional regulator) | c-di-GMP binding alters FleQ function from activating flagellar genes to promoting biofilm genes. |
Modulation of Bacterial Virulence and Pathogenesis
Cyclic-di-GMP signaling is intricately linked to the virulence and pathogenesis of many bacterial pathogens nih.govnih.govasm.org. The transition between motile and sessile lifestyles, governed by cyclic-di-GMP, often correlates with the expression of virulence factors. Generally, high cyclic-di-GMP levels, which favor biofilm formation, are associated with chronic infections, while low levels, promoting motility, are often linked to acute infections and dissemination nih.gov.
The production of toxins and the function of secretion systems, which deliver effector proteins into host cells, are key aspects of bacterial pathogenesis that can be modulated by cyclic-di-GMP. In Clostridium difficile, elevated intracellular levels of cyclic-di-GMP have been shown to reduce the expression of the primary virulence factors, toxins TcdA and TcdB asm.orgresearchgate.net. This regulation is mediated through the control of the alternative sigma factor SigD, which positively regulates toxin gene expression asm.org. By inhibiting SigD, high levels of cyclic-di-GMP can concurrently suppress both motility and toxin production asm.orgresearchgate.net. Interestingly, in some contexts, cyclic-di-GMP can also act as an antitoxin, regulating the activity of certain toxin-antitoxin systems that can influence antibiotic persistence in biofilms elifesciences.orgelifesciences.org.
Cyclic-di-GMP also regulates various protein secretion systems. The Type III Secretion System (T3SS), a needle-like apparatus used by many Gram-negative pathogens to inject effector proteins into host cells, is often repressed by high concentrations of cyclic-di-GMP. In Bordetella bronchiseptica, high intracellular levels of cyclic-di-GMP lead to significantly lower levels of T3SS components, resulting in reduced cytotoxicity and attenuated virulence asm.orgnih.gov. Similarly, in Pseudomonas aeruginosa, the T3SS is negatively regulated by cyclic-di-GMP nih.govresearchgate.net. The regulation of other secretion systems, such as the Type VI Secretion System (T6SS), by cyclic-di-GMP has also been reported, highlighting the broad impact of this second messenger on bacterial virulence mechanisms nih.gov.
Host Colonization and Infection Lifestyle Switching
Cyclic-di-GMP is a master regulator of the switch between acute and chronic infection lifestyles in many pathogenic bacteria. asm.organnualreviews.org High intracellular levels of cyclic-di-GMP are generally associated with a sessile, biofilm-forming state, which is characteristic of chronic infections. annualreviews.org Conversely, low levels of this second messenger promote motility and the expression of virulence factors associated with acute infections. annualreviews.org This dichotomy allows bacteria to finely tune their pathogenic strategies in response to the host environment.
During the initial stages of infection, low cyclic-di-GMP levels can facilitate motility, enabling bacteria to reach and adhere to host tissues. nih.gov Once a suitable niche is found, an increase in cyclic-di-GMP concentration promotes the production of adhesins and exopolysaccharides, leading to the formation of biofilms. asm.orgnih.gov These biofilms provide a protective environment for the bacteria, shielding them from the host immune system and antimicrobial agents, thereby establishing a chronic infection. nih.gov
In Vibrio cholerae, the causative agent of cholera, fluctuations in cyclic-di-GMP levels are critical for its pathogenesis. nih.gov High cyclic-di-GMP concentrations promote biofilm formation in the aquatic environment and the host intestine, while low concentrations are required for the expression of virulence factors like the cholera toxin and for motility to exit the host and disseminate. nih.gov Similarly, in Pseudomonas aeruginosa, an opportunistic pathogen, high cyclic-di-GMP levels are linked to chronic biofilm-associated infections, such as those in the lungs of cystic fibrosis patients, whereas low levels are associated with acute infections. nih.gov
The transition between these lifestyles is a dynamic process. For instance, negative feedback loops can regulate cyclic-di-GMP levels to allow for a rapid switch between motile and sessile states, ensuring the bacterium does not become overly committed to a biofilm lifestyle and can disperse to colonize new sites. nih.gov
Table 1: Role of Cyclic-di-GMP in Host Colonization and Lifestyle Switching
| Bacterium | Cyclic-di-GMP Level | Phenotype | Key Regulatory Proteins/Genes |
|---|---|---|---|
| Vibrio cholerae | High | Biofilm formation, reduced motility | VpsR, VpsT |
| Low | Increased motility, virulence factor expression | - | |
| Pseudomonas aeruginosa | High | Biofilm formation, chronic infection | PelD, Alg44 |
| Low | Motility, acute infection | - | |
| Salmonella enterica | High | Biofilm formation (cellulose and curli production) | CsgD |
| Low | Motility, invasion of epithelial cells | YeaJ | |
| Agrobacterium tumefaciens | High | Biofilm formation | - |
| Low | Motility, virulence (T4SS and T6SS expression) | - |
Response to Environmental Stressors and Nutrient Availability
Bacteria constantly face fluctuating environmental conditions, and cyclic-di-GMP signaling is crucial for their adaptation and survival under stress. nih.gov Changes in the environment, such as nutrient starvation, oxidative stress, and the presence of toxic chemicals, can trigger alterations in intracellular cyclic-di-GMP levels. nih.gov This, in turn, modulates gene expression to mount an appropriate stress response.
One of the primary ways cyclic-di-GMP confers stress resistance is by promoting biofilm formation. nih.gov The extracellular matrix of biofilms acts as a physical barrier, protecting the embedded bacteria from environmental insults. nih.gov For instance, in Escherichia coli, higher levels of cyclic-di-GMP enhance the ability to cope with oxidative, heat, and acid stress. researchgate.net
Nutrient availability is a key environmental cue that influences cyclic-di-GMP signaling. In some bacteria, nutrient limitation can lead to an increase in cyclic-di-GMP levels, promoting a sessile lifestyle to conserve energy and scavenge for available resources. The c-di-GMP signaling network integrates information about various environmental cues, allowing for a coordinated cellular response. asm.org For example, in Pseudomonas aeruginosa, specific diguanylate cyclases and phosphodiesterases are involved in responding to different environmental conditions, thereby regulating distinct bacterial processes. asm.org
Table 2: Cyclic-di-GMP Mediated Response to Environmental Stressors
| Bacterium | Stressor | Cyclic-di-GMP Level | Adaptive Response |
|---|---|---|---|
| Escherichia coli | Oxidative, heat, acid stress | High | Enhanced stress tolerance |
| Pseudomonas aeruginosa | Oxidative stress (H₂O₂) | High | Increased resistance |
| Salmonella enterica | Oxidative stress (H₂O₂) | Low | Decreased resistance |
| Various Bacteria | Nutrient starvation | Variable | Biofilm formation, altered metabolism |
Cell Cycle Control and Cellular Differentiation
Cyclic-di-GMP has been identified as a key regulator of the cell cycle and cellular differentiation in some bacteria, acting in a manner analogous to cyclins in eukaryotes. nih.gov In Caulobacter crescentus, a bacterium with an asymmetric cell cycle that produces two distinct daughter cells, oscillating levels of cyclic-di-GMP drive the progression of the cell cycle. nih.gov
During the G1-S transition, an upshift in the concentration of cyclic-di-GMP directly binds to and inhibits the essential cell cycle kinase CckA, switching its activity from a kinase to a phosphatase. nih.gov This switch is crucial for initiating DNA replication and allowing the cell cycle to proceed. nih.gov Furthermore, during cell division, cyclic-di-GMP plays a role in the spatial control of CckA, which helps to establish the asymmetry in the future daughter cells. nih.gov This regulatory mechanism is also conserved in the plant pathogen Agrobacterium tumefaciens, suggesting a more general role for cyclic-di-GMP in coordinating bacterial behavior with cell proliferation. nih.gov
In Bacillus subtilis, single-cell analysis has revealed that cyclic-di-GMP levels vary significantly among different cellular subpopulations, such as motile cells, matrix-producing cells, and sporulating cells. asm.org This suggests that cyclic-di-GMP may play an important role in the differentiation of these specialized cell types within a biofilm community. asm.org The predatory bacterium Bdellovibrio bacteriovorus also relies on cyclic-di-GMP signaling to control its biphasic life cycle, which involves a free-living, motile phase and an intraperiplasmic, reproductive phase within a prey bacterium. researchgate.net
Table 3: Role of Cyclic-di-GMP in Cell Cycle and Differentiation
| Bacterium | Process | Role of Cyclic-di-GMP | Key Proteins/Mechanisms |
|---|---|---|---|
| Caulobacter crescentus | Cell cycle progression | Oscillating levels drive G1-S transition | Binds to and modulates CckA activity |
| Agrobacterium tumefaciens | Cell cycle control | Conserved mechanism similar to C. crescentus | - |
| Bacillus subtilis | Cellular differentiation | Levels vary in different subpopulations (motile, matrix-producing, sporulating) | - |
| Bdellovibrio bacteriovorus | Predatory life cycle | Controls the switch between free-living and reproductive phases | DgcB, CdgA |
Regulation of Secondary Metabolite Production (e.g., Natural Products, Antibiotics)
Cyclic-di-GMP signaling exerts significant control over the production of secondary metabolites, including natural products and antibiotics, in various bacteria. This regulation is particularly well-studied in the genus Streptomyces, which is a major source of clinically important antibiotics. nih.govscientificarchives.com
In Streptomyces ghanaensis, cyclic-di-GMP levels are directly correlated with the production of the antibiotic moenomycin A. nih.gov Deletion of a gene encoding a diguanylate cyclase resulted in reduced cyclic-di-GMP levels and decreased antibiotic production, while inactivation of a phosphodiesterase had the opposite effect. nih.gov This regulation is mediated, at least in part, through the pleiotropic regulator BldD. nih.gov A complex of cyclic-di-GMP and BldD represses the transcription of other regulatory genes, thereby sustaining antibiotic synthesis. nih.gov
The manipulation of genes that control the intracellular pool of cyclic-di-GMP has been shown to be a promising strategy for improving the production of known antibiotics and for activating silent biosynthetic gene clusters to discover new natural products. nih.govscientificarchives.com This highlights the potential of targeting cyclic-di-GMP signaling for biotechnological applications in drug discovery and development.
Table 4: Regulation of Secondary Metabolite Production by Cyclic-di-GMP
| Bacterium | Secondary Metabolite | Effect of High Cyclic-di-GMP | Key Regulatory Proteins/Genes |
|---|---|---|---|
| Streptomyces ghanaensis | Moenomycin A | Increased production | BldD, CdgB (DGC), RmdB (PDE) |
| Various Streptomyces | Various antibiotics and natural products | Potential for increased production and activation of silent gene clusters | BldD |
Bacterial Genome Stability and Persistence
Recent research has uncovered a novel role for cyclic-di-GMP in maintaining bacterial genome stability and promoting antibiotic persistence, particularly within biofilms. elifesciences.orgnih.gov In a fascinating interplay, cyclic-di-GMP can act as an antitoxin in certain toxin-antitoxin (TA) systems. elifesciences.orgnih.gov
In uropathogenic Escherichia coli (UPEC), a toxin-antitoxin-like module is triggered upon cell adhesion. nih.gov The toxin, HipH, is a deoxyribonuclease that can induce DNA double-strand breaks and genome instability. nih.govnih.gov Cyclic-di-GMP functions as the antitoxin by controlling both the expression and the genotoxic activity of HipH. elifesciences.orgnih.gov The dynamic balance between cyclic-di-GMP and HipH levels is a critical determinant of genome stability and the formation of persister cells within biofilms. nih.govnih.gov
Elevated levels of cyclic-di-GMP, which are characteristic of cells transitioning to a sessile lifestyle, have been correlated with an increased frequency of persister cell formation. elifesciences.orgnih.gov These persister cells are a subpopulation of bacteria that exhibit high tolerance to antibiotics and are a major contributor to the recalcitrance of chronic infections. elifesciences.org This sophisticated regulatory circuit involving cyclic-di-GMP highlights its role in the adaptive potential of bacterial populations, enabling them to persist, evolve, and develop resistance mechanisms. elifesciences.org
Table 5: Cyclic-di-GMP in Bacterial Genome Stability and Persistence
| Bacterium | System | Role of Cyclic-di-GMP | Key Proteins/Mechanisms |
|---|---|---|---|
| Uropathogenic Escherichia coli (UPEC) | Toxin-Antitoxin (TA) System | Acts as an antitoxin, regulating the genotoxic toxin HipH | HipH (toxin) |
| Persister cell formation | Promotes the formation of antibiotic-tolerant persister cells | - |
Evolutionary and Ecological Perspectives of Cyclic Di Gmp Signaling
Phylogenetic Distribution and Diversification of Cyclic-di-GMP Components
The cyclic di-GMP (c-di-GMP) signaling network is a near-universal regulatory system within the bacterial domain, highlighting its ancient evolutionary origins. The core enzymatic components of this network, diguanylate cyclases (DGCs) containing GGDEF domains and phosphodiesterases (PDEs) with EAL or HD-GYP domains, are found in the majority of sequenced bacterial genomes, estimated to be present in over 75% of all bacterial species. nih.gov Their presence in some of the deepest branching bacterial phyla suggests that c-di-GMP signaling was an early evolutionary innovation. nih.gov
The diversification of c-di-GMP signaling components is a testament to the adaptability and plasticity of this system. nih.gov A primary driver of this diversification is the modular nature of the proteins that contain GGDEF, EAL, and HD-GYP domains. These enzymatic domains are frequently linked to a wide array of N-terminal sensory domains that can detect a vast range of intracellular and extracellular signals, including light, oxygen, redox potential, and various chemical cues. nih.gov This modularity allows for the integration of diverse environmental information to control c-di-GMP levels and, consequently, bacterial behavior.
Several key evolutionary mechanisms have contributed to the vast number and variety of c-di-GMP signaling proteins observed in bacteria:
Gene Duplication: The expansion of DGC and PDE gene families within a single genome allows for the evolution of paralogous enzymes that can be fine-tuned for specific signaling pathways, contributing to the complexity of the regulatory network.
Horizontal Gene Transfer (HGT): The acquisition of c-di-GMP signaling genes from other bacterial species is a significant factor in the evolution and dissemination of this system. nih.gov These genes are often found on mobile genetic elements like plasmids and genomic islands, facilitating their transfer across species and even phyla. nih.gov
Domain Shuffling: The combination of different sensory and enzymatic domains through genetic rearrangement creates novel signaling proteins with unique regulatory properties.
The number of c-di-GMP-related genes can vary dramatically between bacterial species, often correlating with the complexity of their lifestyle and the environment they inhabit. Bacteria that navigate diverse and fluctuating environments, such as Pseudomonas aeruginosa, tend to possess a large and complex repertoire of DGCs and PDEs. nih.gov In contrast, bacteria with more stable, host-associated lifestyles often have a reduced number of these signaling components. nih.gov
The table below illustrates the distribution and number of proteins containing GGDEF and/or EAL domains in a selection of bacterial species, showcasing the diversity of c-di-GMP signaling networks across different phylogenetic groups.
| Bacterial Species | Phylum | Number of GGDEF/EAL Domain Proteins | Lifestyle/Environment |
| Pseudomonas aeruginosa PAO1 | Pseudomonadota | 41 | Ubiquitous, opportunistic pathogen |
| Vibrio cholerae | Pseudomonadota | >60 | Aquatic, human pathogen |
| Escherichia coli K-12 | Pseudomonadota | 29 | Mammalian gut, diverse environments |
| Bacillus subtilis | Bacillota | ~18 | Soil, plant-associated |
| Caulobacter crescentus | Pseudomonadota | ~65 | Aquatic, oligotrophic |
| Xanthomonas oryzae pv. oryzae | Pseudomonadota | >40 | Plant pathogen |
This table is generated based on data reported in the cited literature and may vary slightly between different strains and genomic annotations.
Evolutionary Pressures Shaping Cyclic-di-GMP Networks
The complexity and ubiquity of c-di-GMP signaling networks are the result of significant evolutionary pressures that have shaped their architecture and function. The ability to sense and respond to a changing environment is a primary driver for the maintenance and expansion of these networks. Bacteria inhabiting complex and dynamic niches, such as soil or the host microbiome, benefit from a sophisticated signaling apparatus that can integrate multiple inputs to produce a coordinated and adaptive response. nih.gov
One of the key advantages of a large c-di-GMP network is the potential for both global and local signaling. While a global pool of c-di-GMP can regulate cellular processes in a broad sense, specific DGC-PDE pairs can be localized to particular subcellular regions, creating localized c-di-GMP microdomains. oup.com This allows for the precise and independent control of different cellular functions, such as flagellar motility at one pole and biofilm matrix production at another, without cross-talk. oup.com The evolution of such complex systems enables a high degree of specificity and flexibility in bacterial behavior. oup.com
Horizontal gene transfer (HGT) has played a crucial role in shaping c-di-GMP networks by introducing novel signaling components into bacterial genomes. nih.gov The presence of DGC and PDE genes on plasmids and other mobile genetic elements suggests that these signaling modules are under selective pressure and can confer a fitness advantage in certain environments. nih.gov For instance, the acquisition of a specific DGC via HGT has been shown to enhance biofilm formation and virulence in some pathogenic E. coli strains. nih.gov
Conversely, the reduction or complete loss of the c-di-GMP signaling system is also observed in certain bacterial lineages, often associated with adaptation to a stable, host-restricted lifestyle. nih.gov In such environments, the selective pressures may favor genome streamlining and the loss of regulatory systems that are no longer required.
The architecture of c-di-GMP networks, with their multiple inputs converging on a single signaling molecule that then diverges to control multiple outputs, has been compared to a "bow-tie" structure. plos.org This design is thought to be robust and adaptable, allowing for the integration of new sensory inputs and the evolution of new regulatory outputs without fundamentally altering the core signaling pathway. From this perspective, the c-di-GMP network can be viewed as a learning system, where evolutionary changes in the network's components reflect past experiences and enable the bacterium to make more adaptive decisions in the future. plos.org
Cyclic-di-GMP in Environmental Adaptation and Interspecies Interactions
The c-di-GMP signaling network is a central hub for integrating environmental cues and orchestrating adaptive responses, particularly the transition between motile and sessile lifestyles. High intracellular levels of c-di-GMP are generally associated with a sessile, biofilm-forming state, characterized by the production of exopolysaccharides and adhesins, and the repression of motility. nih.govnih.gov Conversely, low c-di-GMP levels promote motility and a planktonic mode of existence. nih.govnih.gov
Bacteria utilize a diverse array of sensory domains linked to DGCs and PDEs to monitor their surroundings. These signals can include:
Nutrient availability: Changes in the concentration of key nutrients can modulate the activity of specific DGCs or PDEs, influencing the decision to forage for food or to establish a biofilm on a nutrient-rich surface.
Oxygen levels: Oxygen is a critical signal for many bacteria, and specialized sensor proteins can regulate c-di-GMP levels to control metabolic pathways and behaviors appropriate for aerobic or anaerobic conditions. nih.gov
Surface contact: Physical contact with a surface can trigger a rapid increase in c-di-GMP levels, initiating the switch from a motile to a sessile lifestyle and promoting biofilm formation.
Stress conditions: Exposure to various stresses, such as antibiotics, changes in pH, or oxidative stress, can lead to alterations in c-di-GMP signaling, often resulting in the formation of protective biofilms. researchgate.net
A significant aspect of interspecies interaction is the interplay between c-di-GMP signaling and quorum sensing (QS), a form of cell-to-cell communication that allows bacteria to coordinate their behavior in a density-dependent manner. In many bacteria, QS signals can modulate the expression or activity of DGCs and PDEs, thereby integrating information about population density into the c-di-GMP network. nih.govasm.org For example, in Vibrio cholerae, QS signals and environmental cues detected by the c-di-GMP system can act synergistically to enhance biofilm formation. princeton.edunih.gov This integration allows for a more sophisticated and coordinated group behavior, which can be advantageous in both competitive and cooperative interspecies interactions.
In the context of host-pathogen interactions, c-di-GMP signaling is a key regulator of virulence. For many pathogens, the transition from an acute, motile infection to a chronic, biofilm-based infection is controlled by c-di-GMP. nih.gov High levels of the second messenger often promote the expression of factors required for colonization and persistence, while repressing the expression of toxins and other factors associated with acute virulence. This allows pathogens to adapt to the different stages of infection and to evade the host immune system.
The table below provides examples of environmental signals and their effect on c-di-GMP-mediated responses in different bacteria.
| Bacterium | Environmental Signal/Cue | c-di-GMP Response | Phenotypic Outcome |
| Pseudomonas aeruginosa | Surface contact | Increased c-di-GMP | Repression of flagellar motility, induction of biofilm formation |
| Vibrio cholerae | Quorum sensing autoinducers, norspermidine | Synergistic increase in c-di-GMP | Enhanced biofilm morphogenesis |
| Escherichia coli | Nitric oxide | Decreased c-di-GMP | Biofilm dispersal |
| Xanthomonas campestris | Cell-cell signaling (DSF) | Decreased c-di-GMP | Induction of virulence factor expression |
| Caulobacter crescentus | Cell cycle cues | Fluctuation of c-di-GMP levels | Regulation of polar development and cell division |
Advanced Methodological Approaches for Studying Cyclic Di Gmp Disodium Signaling
Techniques for Measuring Intracellular Cyclic-di-GMP Levels
Accurate measurement of intracellular cyclic-di-GMP (c-di-GMP) is crucial for understanding its regulatory roles. Early methods relied on indirect measurements such as cellulose (B213188) synthesis or phenotypes like biofilm formation and swarming motility. nih.gov While high-throughput, these methods offer low sensitivity. nih.gov More direct and quantitative techniques have since been developed.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become a gold standard for the sensitive and specific quantification of c-di-GMP. researchgate.net High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) allows for the precise measurement of c-di-GMP concentrations in bacterial cell extracts. researchgate.netscilit.com This method can distinguish between different cyclic dinucleotides and their linear metabolites, such as 5'-phosphoguanylyl-3',5'-guanosine (pGpG). scilit.comexlibrisgroup.com Optimized LC-MS/MS methods are crucial for achieving the sensitivity and accuracy required to detect the often low intracellular concentrations of c-di-GMP. nih.gov
Below is a table summarizing key aspects of MS-based c-di-GMP quantification:
| Technique | Principle | Advantages | Key Findings/Applications |
|---|---|---|---|
| LC-MS/MS | Separation of nucleotides by liquid chromatography followed by mass-based detection and fragmentation for specific identification. | High sensitivity and specificity; ability to quantify multiple nucleotides simultaneously. researchgate.netscilit.comspringernature.com | Quantification of endogenous c-di-GMP in various bacterial species including E. coli, P. aeruginosa, and V. cholerae. researchgate.netnih.gov |
| Reversed-Phase LC-MS/MS | Utilizes a non-polar stationary phase for separation, suitable for nucleotides. | Effective separation of c-di-GMP from its linear metabolites like pGpG. scilit.comspringernature.com | Simultaneous determination of c-di-GMP, pGpG, and other related nucleotides. scilit.com |
While mass spectrometry provides a snapshot of the total cellular c-di-GMP concentration, biosensors and live-cell reporter systems allow for the real-time monitoring of c-di-GMP dynamics within living cells. nih.gov These genetically encoded sensors have been instrumental in revealing the spatiotemporal fluctuations of c-di-GMP. nih.gov
Fluorescence Resonance Energy Transfer (FRET)-based Biosensors: These sensors utilize a c-di-GMP receptor protein, such as the PilZ domain-containing protein YcgR, flanked by two fluorescent proteins. nih.gov Binding of c-di-GMP induces a conformational change in the receptor, altering the distance between the fluorescent proteins and thus changing the FRET signal. nih.gov This approach allows for the study of c-di-GMP concentrations at the single-cell level. nih.gov
RNA-based Fluorescent Biosensors: These biosensors are engineered from natural c-di-GMP-responsive riboswitches fused to a fluorescent aptamer like Spinach. nih.govescholarship.org The binding of c-di-GMP to the riboswitch aptamer stabilizes the structure of the Spinach aptamer, which can then bind a fluorophore and emit a fluorescent signal. nih.govlucernatechnologies.com These RNA-based sensors are advantageous for their rapid response times and functionality under anaerobic conditions. nih.govoup.com
Transcriptional Reporter Systems: These systems consist of a c-di-GMP-responsive promoter fused to a reporter gene, such as one encoding a fluorescent protein (e.g., GFP). nih.govfrontiersin.org An increase in intracellular c-di-GMP leads to the activation of the promoter and subsequent expression of the reporter protein, providing a measurable output that correlates with c-di-GMP levels. frontiersin.orgroyalsocietypublishing.org
The following table compares different types of biosensors for c-di-GMP detection:
| Biosensor Type | Principle | Advantages | Example Application |
|---|---|---|---|
| FRET-based | Conformational change upon c-di-GMP binding alters FRET efficiency between two fluorescent proteins. nih.gov | High sensitivity, single-cell resolution, real-time monitoring. nih.gov | Demonstrating cell-cycle dependent fluctuations of c-di-GMP in individual bacterial cells. nih.gov |
| RNA-based (Riboswitch-Aptamer) | c-di-GMP binding to a riboswitch stabilizes a fluorescent aptamer, leading to fluorescence. nih.govescholarship.org | Fast response, useful in anaerobic conditions, high selectivity. lucernatechnologies.comoup.com | Live-cell measurement of c-di-GMP under anaerobic conditions. oup.com |
| Transcriptional Reporter | c-di-GMP-responsive promoter drives the expression of a reporter protein. frontiersin.org | Simple to implement, can be used for high-throughput screening. nih.gov | Monitoring c-di-GMP dynamics in Pseudomonas aeruginosa attached to hydrogel substrates. royalsocietypublishing.org |
Genetic and Genomic Approaches to Identify Cyclic-di-GMP Regulated Genes
Identifying the genes and pathways controlled by c-di-GMP is key to understanding its physiological roles. Genetic and genomic approaches have been pivotal in mapping the c-di-GMP regulon in various bacteria.
Transcriptomics, particularly RNA sequencing (RNA-seq), provides a comprehensive view of the changes in gene expression in response to varying levels of c-di-GMP. longdom.org By comparing the transcriptomes of wild-type bacteria with those of mutants that have altered c-di-GMP levels (e.g., strains overexpressing a diguanylate cyclase or lacking a phosphodiesterase), researchers can identify genes whose expression is dependent on this second messenger. oup.comnih.gov
Proteomics, the large-scale study of proteins, complements transcriptomics by providing information about the abundance of proteins, which are the functional products of gene expression. longdom.org Techniques like mass spectrometry-based proteomics can identify changes in the proteome that are correlated with c-di-GMP levels, offering insights into post-transcriptional regulation and the ultimate cellular response. longdom.orgoup.com
Targeted mutagenesis is a powerful tool for investigating the function of specific genes within the c-di-GMP signaling network. nih.govnih.gov By creating precise mutations in genes encoding diguanylate cyclases, phosphodiesterases, or c-di-GMP effector proteins, researchers can assess the impact of these proteins on cellular processes. escholarship.orgoup.comnih.gov A systematic disruption of all 32 GGDEF domain-containing proteins in Pseudomonas aeruginosa using a CRISPR-based tool, for instance, revealed the profound impact of the c-di-GMP network on biofilm formation and virulence. nih.gov
Genetic screens, including transposon sequencing (Tn-seq) and high-throughput screening of mutant libraries, can be used to identify novel components of c-di-GMP signaling pathways. nih.govresearchgate.net These approaches involve generating a large number of random mutants and then screening for phenotypes of interest, such as altered biofilm formation or motility, to identify the genes responsible.
Structural Biology Techniques for Cyclic-di-GMP Binding Proteins and Enzymes
Understanding the molecular mechanisms of c-di-GMP signaling requires detailed structural information about the proteins that synthesize, degrade, and bind this second messenger. Structural biology techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, have provided invaluable insights into these processes.
Crystal structures have revealed that the catalytic GGDEF domains of diguanylate cyclases and the EAL domains of phosphodiesterases are active as homodimers. longdom.orgcore.ac.uk The binding of c-di-GMP can induce significant conformational changes in effector proteins, and structural studies have elucidated the diverse modes of c-di-GMP recognition. nih.govasm.org For example, in PilZ domain-containing proteins, specific motifs such as RXXXR are involved in binding the guanine (B1146940) bases of c-di-GMP. nih.gov
The structural flexibility of the c-di-GMP molecule itself, which can adopt various conformations from stacked to extended forms, contributes to the diversity of its protein receptors. nih.gov Comparative structural analysis of c-di-GMP-protein complexes has identified common themes in their binding mechanisms, such as the role of arginine residues in stacking interactions with the guanine bases. nih.gov These structural insights are crucial for understanding the specificity and regulation of c-di-GMP signaling pathways.
X-ray Crystallography and NMR Spectroscopy
Advanced structural biology techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in elucidating the molecular mechanisms of cyclic-di-GMP signaling. These methods provide atomic-level insights into the interactions between c-di-GMP and its protein and RNA receptors, as well as the conformational changes that underpin signal transduction.
X-ray crystallography has been widely used to determine the three-dimensional structures of c-di-GMP-binding proteins and riboswitches in their ligand-bound and unbound states. This technique involves crystallizing the molecule of interest and then bombarding it with X-rays. The resulting diffraction pattern can be used to calculate the electron density and, consequently, the atomic structure of the molecule. youtube.com Through X-ray crystallography, researchers have successfully characterized the structures of various c-di-GMP effector proteins, providing a deeper understanding of how this second messenger exerts its regulatory functions. nih.govasm.org For instance, the crystal structure of the PilZ domain, a conserved c-di-GMP binding motif, revealed how c-di-GMP binding induces conformational changes that allosterically regulate protein function. nih.govnih.gov These structural studies have also shed light on the specificity of c-di-GMP recognition, highlighting the key residues and molecular interactions that govern binding affinity and selectivity. asm.org
NMR spectroscopy , on the other hand, provides information about the structure and dynamics of molecules in solution, which is closer to their native physiological state. acs.org This technique is particularly useful for studying the conformational dynamics of proteins and nucleic acids upon c-di-GMP binding. nih.govresearchgate.net NMR has been employed to investigate the structure of c-di-GMP itself, which can exist in monomeric and dimeric forms. nih.gov Furthermore, NMR studies have been crucial in characterizing the interactions between c-di-GMP and its protein targets, revealing details about binding interfaces and ligand-induced conformational changes that are not always apparent in static crystal structures. asm.org
| Technique | Information Provided | Key Findings in c-di-GMP Signaling |
| X-ray Crystallography | High-resolution 3D structures of molecules in a crystalline state. | - Determined the atomic structure of c-di-GMP bound to effector proteins and riboswitches. nih.govasm.org - Revealed the conformational changes induced by c-di-GMP binding. nih.gov - Identified key residues involved in c-di-GMP recognition and binding specificity. asm.org |
| NMR Spectroscopy | Information on molecular structure, dynamics, and interactions in solution. | - Characterized the solution structure and dynamics of c-di-GMP and its receptors. nih.govresearchgate.net - Mapped the binding interfaces between c-di-GMP and its target proteins. asm.org - Elucidated the dynamic conformational changes upon ligand binding. nih.gov |
Cryo-Electron Microscopy
Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structure of large and flexible macromolecular complexes that are often challenging to crystallize for X-ray crystallography. americanpeptidesociety.orgnih.gov In the context of c-di-GMP signaling, cryo-EM is particularly valuable for studying large protein assemblies and membrane-bound complexes that are regulated by this second messenger.
The cryo-EM workflow involves flash-freezing a solution of the sample in vitreous ice, which preserves the native structure of the molecules. americanpeptidesociety.org The frozen sample is then imaged using an electron microscope, and sophisticated image processing techniques are used to reconstruct a 3D model of the molecule. nih.govyoutube.com This approach has been successfully applied to study various biological systems, and its application to c-di-GMP signaling is providing new insights into the regulation of complex cellular processes. youtube.com
For example, cryo-EM can be used to visualize the architecture of large enzymatic complexes involved in c-di-GMP metabolism, such as diguanylate cyclases and phosphodiesterases, and to understand how their activity is regulated by c-di-GMP. Furthermore, this technique can be applied to study the structure of c-di-GMP-regulated multiprotein complexes involved in processes like biofilm formation and motility. nih.gov
| Technique | Advantages for Studying c-di-GMP Signaling | Potential Applications |
| Cryo-Electron Microscopy | - Applicable to large and flexible complexes that are difficult to crystallize. americanpeptidesociety.orgnih.gov - Allows for the study of molecules in a near-native state. americanpeptidesociety.org - Can provide insights into the structure of membrane-bound proteins. | - Determining the structure of large c-di-GMP metabolizing enzyme complexes. - Visualizing the architecture of c-di-GMP-regulated multiprotein assemblies. nih.gov - Studying the structure of membrane-associated c-di-GMP signaling components. |
Biochemical and Biophysical Characterization of Cyclic-di-GMP Enzymes and Effectors
Enzyme Kinetic Assays
Understanding the enzymatic reactions that control the intracellular levels of c-di-GMP is crucial for deciphering its signaling networks. Enzyme kinetic assays are essential tools for characterizing the activity of diguanylate cyclases (DGCs), which synthesize c-di-GMP, and phosphodiesterases (PDEs), which degrade it. nih.gov These assays allow for the determination of key kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which provide insights into the efficiency and substrate specificity of these enzymes. nih.govnih.gov
Various methods have been developed to measure the activity of DGCs and PDEs. These include traditional radiometric assays that use radiolabeled substrates, as well as more modern non-radioactive methods based on techniques like isothermal titration calorimetry (ITC). nih.govresearchgate.net The development of high-throughput screening assays has also facilitated the discovery of small molecule inhibitors and activators of c-di-GMP metabolizing enzymes, which can be valuable tools for studying c-di-GMP signaling and for potential therapeutic applications. lucernatechnologies.com
| Assay Type | Principle | Information Gained |
| Radiometric Assays | Involves the use of radioactively labeled substrates (e.g., [³H]-cGMP) and measures the formation of the product over time. researchgate.net | - Determination of Km and Vmax values. nih.gov - Assessment of enzyme inhibition and activation. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with an enzymatic reaction, allowing for the continuous monitoring of enzyme activity. nih.gov | - Real-time measurement of enzyme kinetics. - Determination of thermodynamic parameters of the reaction. |
| High-Throughput Screening Assays | Miniaturized assays designed for the rapid screening of large numbers of compounds to identify modulators of enzyme activity. lucernatechnologies.com | - Identification of enzyme inhibitors and activators. - Structure-activity relationship studies. |
Atypical kinetic behaviors, such as hysteresis and oscillatory patterns, can also be observed in enzyme assays and provide deeper insights into the regulatory mechanisms of these enzymes. mdpi.com
Ligand Binding Assays (e.g., Isothermal Titration Calorimetry, Affinity Pull-down)
Identifying and characterizing the proteins that bind to c-di-GMP is a fundamental step in understanding its signaling pathways. Various ligand binding assays are employed to detect and quantify the interaction between c-di-GMP and its effector proteins.
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. nih.govresearchgate.netresearcher.life This method allows for the determination of the binding affinity (dissociation constant, Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction. nih.govresearchgate.netresearcher.life ITC has been widely used to characterize the binding of c-di-GMP to a variety of effector proteins, providing quantitative data on the strength and specificity of these interactions. plos.orgnih.gov
Affinity pull-down assays are another commonly used method to identify and isolate c-di-GMP binding proteins from complex mixtures, such as cell lysates. nih.govpnas.org This technique typically involves the use of a modified c-di-GMP molecule that is tagged with a high-affinity handle, such as biotin. nih.govnih.govspringernature.com The biotinylated c-di-GMP is then incubated with the protein mixture, and the resulting complexes are captured using streptavidin-coated beads. nih.gov The bound proteins can then be identified by techniques such as mass spectrometry. springernature.com This approach has been instrumental in the discovery of novel c-di-GMP effector proteins in various bacterial species. nih.govspringernature.com
| Assay | Principle | Key Parameters Measured |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. nih.govresearchgate.netresearcher.life | - Dissociation constant (Kd). nih.gov - Stoichiometry of binding (n). nih.govresearchgate.netresearcher.life - Enthalpy (ΔH) and entropy (ΔS) of binding. nih.govresearchgate.netresearcher.life |
| Affinity Pull-down | Uses a tagged ligand to capture and isolate binding partners from a complex mixture. nih.govpnas.orgnih.gov | - Identification of potential binding partners. springernature.com - Relative binding affinity (qualitative or semi-quantitative). springernature.com |
Advanced Imaging Techniques for Spatiotemporal Dynamics
Understanding where and when c-di-GMP signaling occurs within a cell is crucial for elucidating its physiological roles. Advanced imaging techniques have been developed to visualize the spatiotemporal dynamics of c-di-GMP in living cells, providing unprecedented insights into the localized nature of these signaling events.
One of the most powerful approaches for imaging c-di-GMP is the use of genetically encoded biosensors based on Förster Resonance Energy Transfer (FRET) . researchgate.net These biosensors typically consist of a c-di-GMP binding domain, such as a PilZ domain, flanked by two fluorescent proteins, a donor and an acceptor (e.g., CFP and YFP). researchgate.netbiorxiv.org When c-di-GMP binds to the sensor, it induces a conformational change that alters the distance or orientation between the two fluorophores, leading to a change in FRET efficiency. researchgate.netbiorxiv.org This change in FRET can be monitored by fluorescence microscopy, allowing for the real-time visualization of c-di-GMP fluctuations in living cells. nih.govox.ac.uk
Other imaging strategies include the use of fluorescently labeled c-di-GMP analogs and the development of riboswitch-based fluorescent reporters. nih.gov These techniques have revealed that c-di-GMP signaling is often highly localized, with the second messenger forming microdomains or "hot spots" within the cell. nih.govnih.gov This spatial organization is thought to be critical for ensuring the specificity of c-di-GMP signaling, allowing it to regulate distinct cellular processes without cross-talk. nih.govnih.govfrontiersin.org
| Imaging Technique | Principle | Key Advantages |
| FRET-based Biosensors | A c-di-GMP binding domain is fused to a pair of fluorescent proteins. Ligand binding causes a conformational change that alters FRET efficiency. researchgate.netbiorxiv.org | - Real-time imaging of c-di-GMP dynamics in living cells. nih.govox.ac.uk - High spatial and temporal resolution. nih.govnih.gov - Can be targeted to specific subcellular compartments. |
| Fluorescent c-di-GMP Analogs | Synthetic c-di-GMP molecules are chemically modified with a fluorescent dye. | - Direct visualization of c-di-GMP localization. - Useful for in vitro studies and fixed-cell imaging. |
| Riboswitch-based Reporters | A fluorescent reporter gene is placed under the control of a c-di-GMP-responsive riboswitch. nih.gov | - Reports on the transcriptional response to c-di-GMP levels. - Can be used to screen for factors that modulate c-di-GMP signaling. |
Future Directions and Emerging Frontiers in Cyclic Di Gmp Disodium Research
Elucidating Complex Regulatory Layers and Feedback Mechanisms
The intricate control of intracellular cyclic-di-GMP levels is paramount for bacterial survival and adaptation. Future research is poised to unravel the increasingly complex regulatory layers and feedback mechanisms that govern c-di-GMP signaling. This includes a deeper understanding of crosstalk with other signaling pathways, the role of riboswitches, and the sophisticated feedback loops that fine-tune cellular responses.
A significant area of investigation is the extensive crosstalk between c-di-GMP and other key bacterial second messengers. This interplay allows for the integration of diverse environmental and cellular signals to orchestrate complex behaviors. For instance, there is growing evidence of intricate connections between c-di-GMP and cyclic AMP (cAMP) signaling pathways. In Pseudomonas aeruginosa, high levels of c-di-GMP have been shown to cause a decrease in cAMP levels, which in turn affects the expression of virulence factors. frontiersin.org Similarly, there is an emerging understanding of the interplay between c-di-GMP and the stringent response alarmones, guanosine (B1672433) tetraphosphate (B8577671) and pentaphosphate ((p)ppGpp). In Mycobacterium smegmatis, a link between c-di-GMP and (p)ppGpp signaling has been proposed to be involved in antibiotic resistance. nih.gov The interaction with cyclic-di-AMP (c-di-AMP) is another crucial area, as both molecules are involved in fundamental bacterial processes, and their signaling networks are often interconnected. nih.gov
Riboswitches , which are structured non-coding RNA domains in the 5' untranslated region of messenger RNAs, represent a direct and widespread mechanism for c-di-GMP-mediated gene regulation. Upon binding c-di-GMP, these RNA elements undergo a conformational change that modulates the expression of downstream genes. Two distinct classes of c-di-GMP-responsive riboswitches, type I and type II, have been identified in a wide variety of bacteria. nih.gov These riboswitches control the expression of genes involved in motility, biofilm formation, and virulence. researchgate.netfrontiersin.org Future research will likely focus on identifying novel riboswitch classes, understanding the structural basis for their ligand specificity, and elucidating their precise roles in complex gene regulatory networks.
Feedback mechanisms are essential for maintaining homeostasis and ensuring a rapid and appropriate response to changing conditions. A well-studied example of a negative feedback loop is found in Vibrio cholerae. frontiersin.orgimperial.ac.ukresearchgate.netasm.org In this pathogen, high intracellular levels of c-di-GMP, which promote biofilm formation, also lead to the activation of a phosphodiesterase (PDE) that degrades c-di-GMP. This feedback loop, mediated by the transcriptional regulator VpsR, ensures that the bacterium can efficiently switch between motile and sessile lifestyles without becoming permanently locked in a biofilm state. frontiersin.orgimperial.ac.ukresearchgate.net Research is expanding to identify and characterize similar and potentially more complex feedback loops in other bacteria, which will be crucial for a comprehensive understanding of c-di-GMP signaling dynamics.
The table below summarizes key research findings on the complex regulatory layers of cyclic-di-GMP.
| Regulatory Layer | Organism(s) | Key Findings |
| Crosstalk | Pseudomonas aeruginosa | High c-di-GMP levels lead to decreased cAMP levels, impacting virulence factor expression. frontiersin.org |
| Mycobacterium smegmatis | Proposed link between c-di-GMP and (p)ppGpp signaling in antibiotic resistance. nih.gov | |
| Various Bacteria | Interconnected signaling networks with cyclic-di-AMP. nih.gov | |
| Riboswitches | Diverse Bacteria | Two classes (I and II) of c-di-GMP riboswitches regulate genes for motility, biofilm formation, and virulence. nih.govresearchgate.netfrontiersin.org |
| Feedback Loops | Vibrio cholerae | A negative feedback loop involving the VpsR transcriptional regulator and a phosphodiesterase fine-tunes the switch between motility and biofilm formation. frontiersin.orgimperial.ac.ukresearchgate.netasm.org |
Expanding the Scope of Cyclic-di-GMP Actions in Diverse Prokaryotes and Emerging Pathogens
While much of the initial research on cyclic-di-GMP was focused on a few model organisms, particularly within the Proteobacteria phylum, the scope of its influence is now understood to be far broader. Future investigations are dedicated to exploring the roles of c-di-GMP in a wider range of prokaryotic phyla, including less-studied bacteria and emerging pathogens, as well as its potential presence and function in archaea.
The canonical role of c-di-GMP in regulating the transition between motile and sessile lifestyles, primarily through the control of biofilm formation and motility, has been observed in a diverse array of bacteria. researchgate.netasm.org High intracellular c-di-GMP concentrations generally promote a sessile, biofilm-forming state, while low concentrations favor motility. nih.gov This paradigm holds true for many well-studied pathogens like Pseudomonas aeruginosa, Salmonella enterica, and Vibrio cholerae. nih.govresearchgate.net
The role of c-di-GMP in emerging pathogens is a critical area of ongoing research. As new infectious threats arise, understanding their regulatory networks is paramount for developing effective countermeasures. Studies are beginning to elucidate the c-di-GMP signaling pathways in a variety of pathogens, including healthcare-associated, gastrointestinal, and vector-borne pathogens, revealing that the specific outputs of c-di-GMP signaling are highly organism-specific. nih.govtaylorandfrancis.com For instance, in the plant pathogen Xanthomonas campestris, c-di-GMP signaling is required for full virulence. nih.gov
The presence and function of cyclic dinucleotide signaling in Archaea is an area of active exploration. While early computational surveys suggested the absence of c-di-GMP signaling components in archaea, nih.gov more recent studies have identified cyclic-di-AMP (c-di-AMP) as a key second messenger in this domain. For example, c-di-AMP has been shown to be essential in the archaeon Haloferax volcanii, where it is implicated in osmoregulation. frontiersin.orgimperial.ac.uk Although c-di-GMP itself has not been a primary focus in archaea, the presence of other cyclic dinucleotide signaling systems suggests that the principles of second messenger regulation are conserved across the domains of life, and further investigation into potential c-di-GMP-related pathways in archaea is warranted.
The table below provides a snapshot of the diverse roles of cyclic-di-GMP across different prokaryotic groups.
| Prokaryotic Group | Organism(s) | Key Roles of Cyclic-di-GMP |
| Proteobacteria | Pseudomonas aeruginosa, Vibrio cholerae | Regulation of biofilm formation, motility, and virulence. nih.govresearchgate.net |
| Firmicutes | Listeria monocytogenes | Regulation of motility, exopolysaccharide production, and a negative role in virulence. nih.govfrontiersin.orgfrontiersin.org |
| Cyanobacteria | Thermosynechococcus vulcanus, Synechocystis sp. | Light-dependent control of phototaxis and cell aggregation. nih.govnih.govconsensus.app |
| Plant Pathogens | Xanthomonas campestris | Essential for full virulence. nih.gov |
| Archaea | Haloferax volcanii | c-di-AMP, a related cyclic dinucleotide, is involved in osmoregulation. frontiersin.orgimperial.ac.uk |
Development of Novel Tools for Cyclic-di-GMP Manipulation and Research
The advancement of our understanding of cyclic-di-GMP signaling is intrinsically linked to the development of innovative tools that allow for its precise manipulation and monitoring. The coming years will see the refinement and application of a growing arsenal (B13267) of molecular and chemical tools designed to dissect the spatiotemporal dynamics of c-di-GMP signaling with unprecedented resolution.
A major breakthrough in the field has been the creation of genetically encoded fluorescent biosensors . These tools enable the real-time visualization of c-di-GMP concentration changes within living cells. Several types of biosensors have been developed, each with its own advantages. Fluorescence Resonance Energy Transfer (FRET)-based sensors utilize a c-di-GMP-binding protein flanked by two fluorescent proteins. Binding of c-di-GMP induces a conformational change that alters the FRET efficiency, providing a ratiometric readout of c-di-GMP levels. nih.gov Another approach involves transcription factor-based biosensors, such as cdiGEBS, which leverages the c-di-GMP-responsive transcription factor MrkH to drive the expression of a fluorescent reporter protein. nih.govnih.gov This type of sensor offers a high dynamic range for detecting both increases and decreases in intracellular c-di-GMP. nih.govnih.gov Furthermore, RNA-based fluorescent biosensors have been engineered by fusing a c-di-GMP-responsive riboswitch to a fluorogenic aptamer like Spinach, which fluoresces upon binding a specific ligand. frontiersin.orgasm.orgconsensus.app
Optogenetic tools have emerged as a powerful method for manipulating intracellular c-di-GMP levels with high temporal and spatial precision. These systems utilize light-sensitive proteins to control the activity of diguanylate cyclases (DGCs) and phosphodiesterases (PDEs). For instance, a red/near-infrared light-regulated DGC, BphS, and a blue-light-regulated PDE, EB1, can be co-expressed in bacteria, allowing for the bidirectional control of c-di-GMP synthesis and degradation simply by switching the wavelength of light. researchgate.net This technology is invaluable for studying the rapid cellular responses to fluctuations in c-di-GMP levels.
The development of chemical probes provides another avenue for studying c-di-GMP signaling. Fluorescently labeled analogs of c-di-GMP can be used to monitor the activity of PDEs in real-time, making them valuable tools for high-throughput screening of enzyme inhibitors. frontiersin.orgnih.gov These probes can also be used to identify and characterize novel c-di-GMP binding proteins.
Finally, the development of high-throughput screening (HTS) platforms is accelerating the discovery of small molecules that can modulate c-di-GMP levels. frontiersin.org These screens often employ the aforementioned fluorescent biosensors to rapidly assess the effect of large chemical libraries on intracellular c-di-GMP concentrations. The identification of compounds that can either inhibit DGCs or activate PDEs holds great promise for the development of novel anti-biofilm agents.
The table below highlights some of the key tools developed for cyclic-di-GMP research.
| Tool Type | Example(s) | Principle of Operation | Application |
| Fluorescent Biosensors | FRET-based sensors, cdiGEBS, Vc2-Spinach | FRET, transcription factor activation, RNA aptamer fluorescence | Real-time monitoring of intracellular c-di-GMP levels. nih.govfrontiersin.orgasm.orgnih.govconsensus.app |
| Optogenetic Tools | BphS (DGC), EB1 (PDE) | Light-induced activation/inactivation of c-di-GMP metabolizing enzymes. researchgate.net | Precise spatiotemporal control of intracellular c-di-GMP concentrations. |
| Chemical Probes | Fluorescent c-di-GMP analogs | Changes in fluorescence upon enzymatic cleavage. frontiersin.orgnih.gov | Monitoring PDE activity and screening for inhibitors. |
| High-Throughput Screening | Biosensor-based assays | Rapidly assessing the impact of chemical compounds on c-di-GMP levels. frontiersin.org | Discovery of novel modulators of c-di-GMP signaling. |
Interrogating Host-Pathogen Interactions through the Lens of Bacterial Cyclic-di-GMP Signaling
The intricate dance between pathogenic bacteria and their hosts is often orchestrated by sophisticated signaling networks, and cyclic-di-GMP has emerged as a key player in this dynamic interplay. Future research will increasingly focus on how bacterial c-di-GMP signaling influences the outcome of infections, from modulating virulence factor expression to manipulating the host immune response.
Bacterial c-di-GMP has a profound impact on the expression of virulence factors in many pathogens. Generally, high intracellular c-di-GMP levels are associated with a chronic infection state, characterized by biofilm formation and reduced expression of acute virulence factors, while low levels are linked to acute infection and motility. nih.govresearchgate.net For example, in Vibrio cholerae, low c-di-GMP levels are required for the expression of cholera toxin, a key virulence factor. asm.org This inverse relationship between c-di-GMP levels and acute virulence is a recurring theme in many host-pathogen interactions.
A fascinating and rapidly evolving area of research is the recognition of bacterial c-di-GMP by the host innate immune system . Cyclic-di-GMP is considered a pathogen-associated molecular pattern (PAMP) because it is produced by bacteria but not by their mammalian hosts. nih.gov When bacteria are lysed or actively secrete c-di-GMP within host cells, it can be detected by cytosolic surveillance pathways. The host protein STING (stimulator of interferon genes) has been identified as a direct receptor for c-di-GMP. nih.gov Binding of c-di-GMP to STING triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, thereby mounting an anti-bacterial response. nih.govconsensus.app Furthermore, c-di-GMP has been shown to activate the NLRP3 inflammasome, leading to the secretion of IL-1β, another important inflammatory cytokine. nih.gov
Interestingly, bacterial c-di-GMP can also play a role in inhibiting host cell processes to the advantage of the pathogen. For example, some studies suggest that bacteria can manipulate host cell signaling pathways by modulating their intracellular c-di-GMP levels. In Escherichia coli, strains with high c-di-GMP levels were found to be less invasive and elicited a weaker inflammatory response from host cells, potentially promoting immune evasion and the establishment of chronic infections. taylorandfrancis.com
The dual role of c-di-GMP in host-pathogen interactions – acting as both an activator of host immunity and a modulator of bacterial virulence – highlights its complexity. On one hand, its recognition by the host immune system makes it a liability for the invading pathogen. On the other hand, by controlling the switch between acute and chronic infection phenotypes, it allows bacteria to adapt to the host environment and establish persistent infections. This has led to the intriguing hypothesis that extracellular c-di-GMP may, in some contexts, act as a "weapon" for bacterial survival by modulating the host response in a way that is beneficial to the pathogen. nih.gov
The table below summarizes the multifaceted roles of bacterial cyclic-di-GMP in host-pathogen interactions.
| Aspect of Interaction | Key Findings |
| Virulence Factor Regulation | In many pathogens, high c-di-GMP levels repress acute virulence factors and promote a chronic infection phenotype (e.g., biofilm formation). nih.govresearchgate.net |
| Host Immune Activation (as a PAMP) | c-di-GMP is recognized by the host sensor STING, leading to the production of type I interferons and other pro-inflammatory cytokines. nih.govconsensus.app It also activates the NLRP3 inflammasome. nih.gov |
| Inhibition of Host Cell Processes | High bacterial c-di-GMP can lead to reduced host cell invasion and a dampened inflammatory response, potentially aiding in immune evasion. taylorandfrancis.com |
| Dual Role in Pathogenesis | Acts as both an immune activator (a liability for the pathogen) and a regulator of bacterial lifestyle, allowing for adaptation and persistence within the host. nih.gov |
Q & A
(Basic) What are the primary regulatory roles of cyclic-di-GMP in bacterial physiology, and what experimental methodologies are used to measure its intracellular concentrations?
Cyclic-di-GMP (c-di-GMP) is a ubiquitous bacterial second messenger that regulates transitions between motile (planktonic) and sessile (biofilm) states. It controls biofilm formation, virulence, motility, and cell cycle progression via diguanylate cyclases (DGCs) and phosphodiesterases (PDEs) . To quantify intracellular c-di-GMP levels, researchers employ:
- GFP-based reporters (e.g., pCdrA::gfp) for real-time, single-cell tracking of c-di-GMP dynamics in surface-attached cells .
- HPLC or LC-MS for absolute quantification in bulk bacterial cultures .
- Subcellular fractionation to localize c-di-GMP production to specific cellular compartments (e.g., membrane-bound DGCs) .
(Advanced) How can researchers resolve contradictory findings on cyclic-di-GMP's role in biofilm formation across bacterial species?
Contradictions often arise from species-specific regulatory networks or environmental context. Methodological strategies include:
- Comparative transcriptomics/proteomics to identify conserved vs. species-specific c-di-GMP effector proteins .
- Controlled in vitro assays (e.g., flow-cell systems) to isolate environmental variables (e.g., shear stress, nutrient gradients) that modulate c-di-GMP signaling .
- Mutant complementation studies to test functional conservation of DGCs/PDEs across species .
(Basic) What experimental approaches are recommended for tracking cyclic-di-GMP heterogeneity in bacterial populations?
Heterogeneity arises from stochastic DGC/PDE activity or cell-surface interactions. Key approaches:
- Single-cell fluorescence microscopy using c-di-GMP-responsive promoters (e.g., PcdrA) to partition populations into "on" (high c-di-GMP) and "off" (low c-di-GMP) states .
- Variance analysis of GFP intensity distributions to quantify population-level signal uniformity, which reflects regulatory feedback (e.g., PilO-SadC interactions in Pseudomonas aeruginosa) .
(Advanced) What methodologies elucidate the structural basis of cyclic-di-GMP interaction with host immune proteins like STING?
STING recognizes c-di-GMP as a pathogen-associated molecular pattern (PAMP). Techniques include:
- X-ray crystallography to resolve STING’s winged helix-turn-helix domain bound to c-di-GMP .
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity and stoichiometry .
- Knockout murine models to study c-di-GMP’s immunostimulatory effects (e.g., interferon induction) in vivo .
(Basic) How do diguanylate cyclases (DGCs) and phosphodiesterases (PDEs) regulate cyclic-di-GMP homeostasis?
DGCs synthesize c-di-GMP via GGDEF domains, while PDEs degrade it via EAL or HD-GYP domains. Methodologies to study their activity:
- Enzymatic assays using radiolabeled GTP to measure DGC activity in vitro .
- Gene knockout/overexpression to correlate cellular c-di-GMP levels with phenotypic outputs (e.g., biofilm vs. motility) .
- Bimolecular fluorescence complementation (BiFC) to map protein-protein interactions (e.g., SadC-MotC in P. aeruginosa) that modulate DGC localization/activity .
(Advanced) How can researchers design experiments to study the dual role of type IV pili (T4P) alignment complexes in motility and cyclic-di-GMP signaling?
T4P complexes act as mechanosensors that regulate DGC activity. Experimental strategies:
- Site-directed mutagenesis of PilO-SadC interaction motifs (e.g., ExxxE vs. VxxxL mutants) to dissect c-di-GMP regulation .
- Time-lapse microscopy in flow cells to correlate T4P retraction dynamics with c-di-GMP pulses during surface attachment .
- Quantitative Western blotting to measure SadC protein levels in planktonic vs. surface-associated cells .
(Basic) What frameworks guide the formulation of research questions on cyclic-di-GMP signaling pathways?
Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:
- PICO : In P. aeruginosa (Population), how does PilO-SadC interaction (Intervention) versus ΔpilO (Comparison) affect c-di-GMP heterogeneity (Outcome)? .
(Advanced) How can researchers address technical challenges in quantifying low-abundance cyclic-di-GMP in complex microbial communities?
- Metabolomic enrichment protocols (e.g., solid-phase extraction) to isolate c-di-GMP from extracellular polymeric substances (EPS) .
- Fluorescent biosensors with enhanced dynamic range (e.g., riboswitch-based reporters) for in situ detection in biofilms .
- Machine learning algorithms to deconvolute c-di-GMP signaling noise from single-cell tracking data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
